molecular formula C11H12ClNO B7969118 1-(6-Chloro-1-methylindol-3-yl)ethanol

1-(6-Chloro-1-methylindol-3-yl)ethanol

Número de catálogo: B7969118
Peso molecular: 209.67 g/mol
Clave InChI: QHHTVSKNXUHNMU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(6-Chloro-1-methylindol-3-yl)ethanol is a useful research compound. Its molecular formula is C11H12ClNO and its molecular weight is 209.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(6-Chloro-1-methylindol-3-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-Chloro-1-methylindol-3-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

1-(6-chloro-1-methylindol-3-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c1-7(14)10-6-13(2)11-5-8(12)3-4-9(10)11/h3-7,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHHTVSKNXUHNMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(C2=C1C=CC(=C2)Cl)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Profiling and Synthetic Methodologies of 1-(6-Chloro-1-methylindol-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, substituted indoles serve as privileged scaffolds for the development of kinase inhibitors, GPCR ligands, and allosteric modulators. 1-(6-Chloro-1-methylindol-3-yl)ethanol is a highly versatile, low-molecular-weight building block. Its structural architecture is defined by three critical modifications to the indole core:

  • N-1 Methylation: Eliminates the hydrogen-bond donor capacity of the indole nitrogen, increasing lipophilicity and membrane permeability while preventing unwanted N-directed metabolic conjugation.

  • C-6 Chlorination: Introduces a bioisosteric halogen that enhances metabolic stability against cytochrome P450-mediated oxidation and provides a vector for halogen bonding within hydrophobic target pockets.

  • C-3 (1-Hydroxyethyl) Group: Introduces a secondary alcohol with a chiral center. This moiety acts as a localized hydrogen-bond donor/acceptor and serves as a synthetic handle for further functionalization (e.g., oxidation, esterification, or cross-coupling).

This whitepaper provides a comprehensive review of the physicochemical properties, chemical reactivity, and validated de novo synthetic protocols for this compound, designed for researchers and drug development professionals.

Physicochemical & Structural Profiling

Understanding the physicochemical properties of a building block is critical for predicting its behavior in downstream hit-to-lead optimization. The table below summarizes the theoretical and calculated parameters for 1-(6-Chloro-1-methylindol-3-yl)ethanol.

PropertyValueRationale / Implication for Drug Design
Molecular Formula C₁₁H₁₂ClNODefines the exact atomic composition.
Molecular Weight 209.67 g/mol Highly ligand-efficient (LE) starting point (<300 Da), allowing room for fragment growth.
Exact Mass 209.0607 DaCritical for LC-HRMS (ESI+) identification and isotopic pattern confirmation (³⁵Cl/³⁷Cl ratio of 3:1).
Topological Polar Surface Area 25.1 ŲExcellent membrane permeability; highly suitable for central nervous system (CNS) penetration.
LogP (cLogP) ~ 2.8Optimal lipophilicity for oral bioavailability, strictly compliant with Lipinski’s Rule of 5.
H-Bond Donors (HBD) 1Limited to the secondary alcohol (-OH), minimizing desolvation penalties upon target binding.
H-Bond Acceptors (HBA) 1Oxygen atom of the alcohol acts as a localized acceptor.
Rotatable Bonds 1High structural rigidity ensures a low entropic penalty upon binding to a target receptor.

De Novo Synthesis Workflow & Protocols

The synthesis of 1-(6-Chloro-1-methylindol-3-yl)ethanol is achieved through a robust, three-step linear sequence starting from commercially available 6-chloro-1H-indole.

Synthesis SM 6-Chloro-1H-indole (Starting Material) Step1 Step 1: N-Methylation NaH, MeI, THF, 0 °C to RT SM->Step1 Int1 6-Chloro-1-methyl-1H-indole (Intermediate 1) Step1->Int1 Step2 Step 2: Vilsmeier-Haack POCl3, DMF, 0 °C to 90 °C Int1->Step2 Int2 6-Chloro-1-methyl-1H-indole -3-carboxaldehyde (Int 2) Step2->Int2 Step3 Step 3: Grignard Addition MeMgBr, THF, -78 °C to RT Int2->Step3 Product 1-(6-Chloro-1-methylindol -3-yl)ethanol (Target) Step3->Product

Fig 1: Three-step de novo synthesis of 1-(6-Chloro-1-methylindol-3-yl)ethanol.
Protocol 1: N-Methylation of 6-Chloroindole

Objective: Deprotonate the weakly acidic indole nitrogen (pKa ~ 16.2) and trap the resulting nucleophile with a methylating agent [1].

  • Reagents: 6-Chloro-1H-indole (1.0 eq), Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq), Iodomethane (MeI, 1.5 eq), anhydrous THF.

  • Procedure:

    • Dissolve 6-chloro-1H-indole in anhydrous THF under an inert argon atmosphere and cool to 0 °C.

    • Add NaH portion-wise. Causality: Controlled, low-temperature deprotonation prevents thermal runaway and minimizes oxidative dimerization of the indole anion.

    • Stir for 30 minutes until hydrogen gas evolution ceases.

    • Add MeI dropwise, then allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation & QC: Quench a 10 µL aliquot in water and extract with EtOAc. TLC (Hexanes/EtOAc 4:1) must show the complete disappearance of the starting material (which stains deep blue with vanillin dip) and the appearance of a higher Rf​ spot (N-methylated product is more lipophilic).

Protocol 2: Vilsmeier-Haack Formylation

Objective: Regioselective electrophilic aromatic substitution at the electron-rich C-3 position using a chloromethyleneiminium ion [2].

  • Reagents: 6-Chloro-1-methyl-1H-indole (1.0 eq), Phosphorus oxychloride (POCl₃, 1.2 eq), anhydrous DMF (solvent and reagent).

  • Procedure:

    • Cool anhydrous DMF to 0 °C. Add POCl₃ dropwise. Causality: This exothermic reaction generates the highly electrophilic Vilsmeier reagent in situ.

    • Add the indole intermediate dissolved in a minimal amount of DMF.

    • Heat the mixture to 80–90 °C for 2 hours. Causality: The electron-withdrawing nature of the C-6 chlorine atom slightly deactivates the indole ring; heating is required to drive the substitution to completion.

    • Cool to room temperature and pour the mixture over ice-cold saturated aqueous sodium acetate (NaOAc). Causality: The weak base hydrolyzes the stable iminium intermediate into the target aldehyde without causing base-catalyzed degradation.

  • Self-Validation & QC: The intermediate iminium salt is highly polar and remains at the baseline on TLC. Upon hydrolysis, the aldehyde precipitates. ¹H-NMR validation must show a characteristic sharp singlet at ~9.9 ppm (aldehyde -CHO) and ~7.8 ppm (C-2 proton).

Protocol 3: Grignard Addition

Objective: Nucleophilic addition of a methyl group to the C-3 aldehyde to yield the secondary alcohol [3].

  • Reagents: 6-Chloro-1-methyl-1H-indole-3-carboxaldehyde (1.0 eq), Methylmagnesium bromide (MeMgBr, 3.0 M in Et₂O, 1.5 eq), anhydrous THF.

  • Procedure:

    • Dissolve the aldehyde in anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

    • Add MeMgBr dropwise over 15 minutes. Causality: Strict cryogenic control suppresses the deprotonation of the weakly acidic C-2 proton and prevents unwanted reduction of the aldehyde via β-hydride transfer.

    • Stir at -78 °C for 1 hour, then gradually warm to 0 °C.

    • Quench carefully with saturated aqueous NH₄Cl. Causality: A weak acid quench is mandatory. Strong acids would catalyze the dehydration of the newly formed benzylic-type secondary alcohol into a highly reactive vinyl indole.

  • Self-Validation & QC: ¹H-NMR must confirm the disappearance of the aldehyde peak (~9.9 ppm) and the emergence of a doublet at ~1.6 ppm (methyl group of the 1-hydroxyethyl) and a quartet at ~5.1 ppm (CH-OH methine proton).

Application in Drug Discovery: Target Engagement

In medicinal chemistry, 1-(6-Chloro-1-methylindol-3-yl)ethanol is rarely the final drug candidate. Instead, it serves as a modular scaffold for hit-to-lead optimization. The secondary alcohol can be oxidized to a ketone to serve purely as a hydrogen-bond acceptor, or the C-6 chlorine can be leveraged for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to extend the molecule into deep lipophilic pockets of target kinases.

DrugDiscovery Core Scaffold 1-(6-Chloro-1-methylindol-3-yl)ethanol SAR1 Modification 1 Oxidation to Ketone (H-Bond Acceptor only) Core->SAR1 SAR2 Modification 2 Cross-Coupling at C-6 (Extend Lipophilic Pocket) Core->SAR2 SAR3 Modification 3 Chiral Resolution (Isolate (R) and (S) Enantiomers) Core->SAR3 Assay In Vitro Profiling Kinase Inhibition Assay Metabolic Stability (HLM) SAR1->Assay SAR2->Assay SAR3->Assay Lead Lead Optimization Candidate Selection Assay->Lead

Fig 2: Hit-to-lead optimization workflow leveraging the indole scaffold.

References

  • Shieh, W.-C., Dell, S., & Repič, O. (2003). "Dual Nucleophilic Catalysis with DABCO for the N-Methylation of Indoles." The Journal of Organic Chemistry, 68(5), 1954-1957.[Link]

  • Chatterjee, A., & Biswas, K. M. (1973). "Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles." The Journal of Organic Chemistry, 38(23), 4002-4004.[Link]

  • Prakash, S., & Cheng, C.-H. (2018). "Divergent and Orthogonal Approach to Carbazoles and Pyridoindoles from Oxindoles via Indole Intermediates." Organic Letters, 20(17), 5353-5356.[Link]

A Technical Guide to the In Vitro Biological Profiling of 1-(6-Chloro-1-methylindol-3-yl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a multitude of biological targets.[1] Its structural versatility allows for extensive derivatization, leading to compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This guide focuses on a specific, promising subclass: 1-(6-chloro-1-methylindol-3-yl)ethanol derivatives. The strategic incorporation of a chlorine atom at the 6-position and a methyl group at the 1-position can significantly modulate the electronic and lipophilic properties, potentially enhancing biological efficacy and target specificity.[1]

This document provides an in-depth technical framework for researchers, scientists, and drug development professionals engaged in the in vitro evaluation of these compounds. We will move beyond simple procedural descriptions to explain the causality behind experimental choices, ensuring a robust and logical approach to biological profiling. The protocols herein are designed as self-validating systems, incorporating essential controls to ensure data integrity and reproducibility.

Foundational Strategy: A Multi-Tiered Screening Approach

A logical and resource-efficient evaluation of novel chemical entities begins with broad primary screening, followed by more specific, mechanism-focused secondary assays for promising candidates. This tiered approach ensures that the most potent and interesting compounds are rapidly identified for further investigation. The initial focus should be on cytotoxicity, as it provides a baseline understanding of a compound's general biological impact and is a critical first step in anticancer drug discovery.

Below is a visual representation of an integrated workflow designed for the comprehensive evaluation of the target indole derivatives.

Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening (for Active Compounds) Compound_Library Library of 1-(6-Chloro-1-methylindol-3-yl)ethanol Derivatives MTT_Assay In Vitro Cytotoxicity Screening (e.g., MTT Assay on Cancer & Normal Cell Lines) Compound_Library->MTT_Assay Decision_Point Potency & Selectivity Analysis (IC50 < 10 µM on cancer cells? High therapeutic index?) MTT_Assay->Decision_Point Antimicrobial_Assays Antimicrobial Activity Profiling (MIC/MBC Determination) Decision_Point->Antimicrobial_Assays Yes Anti_inflammatory_Assays Anti-inflammatory Potential (e.g., NO Inhibition Assay) Decision_Point->Anti_inflammatory_Assays Yes Mechanism_Assays Mechanism of Action Studies (e.g., Tubulin Polymerization, Kinase Inhibition) Decision_Point->Mechanism_Assays Yes Inactive Compound De-prioritized or Flagged for Re-synthesis Decision_Point->Inactive No NFkB_Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB:f0 Phosphorylates IkB IκB NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates to IkB_NFkB:f0->IkB Leads to Degradation IkB_NFkB:f1->NFkB Releases Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Genes Induces Transcription Indole Indole Derivative (Potential Inhibitor) Indole->IKK Inhibits

Caption: Simplified NF-κB signaling pathway, a target for anti-inflammatory indole derivatives.

Conclusion and Future Perspectives

This guide outlines a structured, evidence-based approach for the initial in vitro characterization of 1-(6-chloro-1-methylindol-3-yl)ethanol derivatives. By systematically evaluating their cytotoxic, antimicrobial, and anti-inflammatory activities using validated, high-throughput assays, researchers can efficiently identify lead compounds for further development. Promising candidates identified through this workflow should be advanced to more complex secondary assays, such as mechanism-of-action studies (e.g., tubulin polymerization assays, kinase profiling) and eventually, in vivo efficacy and toxicity models. The inherent chemical tractability of the indole scaffold provides vast opportunities for structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties, paving the way for the development of novel therapeutics.

References

  • Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PMC. (2024, December 24). Vertex AI Search.
  • Indole-Based Small Molecules as Potential Therapeutic Agents for the Tre
  • Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds - Benchchem. Vertex AI Search.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC. Vertex AI Search.
  • Synthesis and Anti-inflammatory Activity of Indole Deriv
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • I-387, a Novel Antimitotic Indole, Displays a Potent In vitro and In vivo Antitumor Activity with Less Neurotoxicity - AACR Journals. (2010, November 9). Vertex AI Search.
  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC. Vertex AI Search.
  • Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PubMed. (2024, December 24). Vertex AI Search.
  • Indene and indole-based compounds as potential antimicrobial agents: synthesis, activity, docking studies and ADME analysis - PMC. (2026, February 23). Vertex AI Search.
  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC. Vertex AI Search.
  • Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies - ChemRxiv. Vertex AI Search.
  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH. Vertex AI Search.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. (2024, October 9). Vertex AI Search.
  • Indole Derivatives as Anti-Lung Cancer Agents - Encyclopedia.pub. (2021, November 11). Vertex AI Search.
  • A rapid method for determining the antimicrobial activity of novel natural molecules. (2004, September 15). Vertex AI Search.
  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance - MDPI. (2026, January 21). Vertex AI Search.
  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives - Biointerface Research in Applied Chemistry. (2021, November 27). Vertex AI Search.

Sources

Pharmacokinetic Profiling and Metabolism of 1-(6-Chloro-1-methylindol-3-yl)ethanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indole pharmacophore is a privileged scaffold in medicinal chemistry, frequently utilized in the design of CNS-active agents, monoacylglycerol lipase (MAGL) inhibitors, and 5-HT receptor modulators. 1-(6-Chloro-1-methylindol-3-yl)ethanol represents a highly functionalized derivative within this class. Understanding its pharmacokinetic (PK) profile and metabolic fate is critical for mitigating toxicity, optimizing bioavailability, and predicting drug-drug interactions (DDIs). This whitepaper provides an in-depth, self-validating framework for the in vitro profiling and structural elucidation of its biotransformation pathways.

Structural Rationale & Biotransformation Modalities

The metabolic stability of 1-(6-Chloro-1-methylindol-3-yl)ethanol is dictated by its specific functional substitutions. As a Senior Application Scientist, it is vital to recognize how these structural moieties direct enzymatic clearance:

  • N-Methylation (C1): While N-alkylation generally increases lipophilicity and blood-brain barrier (BBB) permeability, it introduces a primary site for Cytochrome P450 (CYP)-mediated oxidative N-demethylation (1[1]).

  • Halogenation (C6): The incorporation of a chlorine atom at the 6-position serves a dual purpose. It enhances target binding affinity through halogen bonding and sterically blocks CYP-mediated aromatic oxidation at this metabolically vulnerable site, forcing biotransformation to occur at alternative positions (e.g., C4, C5, or C7).

  • Secondary Alcohol (C3): The 1-hydroxyethyl moiety acts as a primary metabolic liability. It is highly susceptible to Phase I oxidation (yielding a ketone) and Phase II conjugation (glucuronidation).

Metabolic Pathways & Biotransformation Network

The biotransformation of 3-substituted indoles typically involves complex, multi-pathway networks driven by hepatic enzymes (2[2]). The diagram below illustrates the predicted Phase I and Phase II metabolic cascade for the parent compound.

MetabolicPathway Parent 1-(6-Chloro-1-methylindol-3-yl)ethanol (Parent Compound) Ketone 1-(6-Chloro-1-methylindol-3-yl)ethanone (Oxidation) Parent->Ketone ADH / CYP450 NDesmethyl 1-(6-Chloro-1H-indol-3-yl)ethanol (N-Demethylation) Parent->NDesmethyl CYP3A4 / CYP2C19 Glucuronide O-Glucuronide Conjugate (Phase II) Parent->Glucuronide UGTs RingOH Ring-Hydroxylated Metabolites (CYP Oxidation) Parent->RingOH CYP1A2 / CYP2D6 NDesmethyl->RingOH CYP Oxidation

Caption: Proposed Phase I and Phase II metabolic pathways for 1-(6-Chloro-1-methylindol-3-yl)ethanol.

In Vitro Pharmacokinetic Profiling: Self-Validating Protocols

To accurately predict in vivo clearance, in vitro metabolic stability must be assessed using Human Liver Microsomes (HLMs). A robust protocol must be a self-validating system, meaning every experimental choice is controlled to rule out artifactual data (3[3]).

Workflow Prep Sample Preparation HLMs (0.5 mg/mL) + Parent (1 µM) Incubate Incubation 37°C, Time: 0, 15, 30, 45, 60 min Prep->Incubate Quench Quenching Ice-cold ACN + Internal Standard Incubate->Quench Centrifuge Centrifugation 14,000 rpm, 4°C, 15 min Quench->Centrifuge LCMS LC-HRMS/MS Analysis Data Dependent Acquisition (DDA) Centrifuge->LCMS Data Data Processing Clearance & Half-life Calculation LCMS->Data

Caption: Step-by-step workflow for the self-validating in vitro microsomal stability assay.

Step-by-Step Methodology & Causality
  • Matrix Preparation: HLMs are diluted in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.

    • Causality: Maintaining protein concentration ≤ 1.0 mg/mL minimizes non-specific binding of the lipophilic indole, ensuring the calculated intrinsic clearance ( CLint​ ) reflects true enzymatic turnover rather than artifactual sequestration (4[4]).

  • Substrate Addition: The parent compound is spiked to a final concentration of 1 µM.

    • Causality: This concentration is deliberately kept low to remain well below the anticipated Michaelis-Menten constant ( Km​ ), guaranteeing first-order kinetic conditions where the reaction rate is strictly proportional to substrate concentration.

  • System Validation Controls:

    • Negative Control: A parallel incubation using heat-inactivated (boiled) microsomes. This rules out chemical degradation or non-specific adherence to the plasticware.

    • Positive Control: Incubation with a known high-clearance drug (e.g., Verapamil). This validates the enzymatic viability of the HLM batch and the NADPH regenerating system.

  • Initiation & Quenching: The reaction is initiated via the addition of 1 mM NADPH. At precise intervals (0, 15, 30, 45, 60 min), 50 µL aliquots are extracted and immediately quenched in 150 µL of ice-cold acetonitrile (ACN) containing an internal standard.

    • Causality: ACN instantly denatures the CYP enzymes, halting the reaction, while simultaneously precipitating proteins to prepare the sample for LC-MS injection.

Analytical Strategy: LC-HRMS/MS & DDA

Following centrifugation, the supernatant is analyzed via Liquid Chromatography-High Resolution Tandem Mass Spectrometry (LC-HRMS/MS). To identify unknown metabolites, Data-Dependent Acquisition (DDA) is employed (5[5]).

Causality: In DDA mode, the mass spectrometer performs a rapid full MS1 scan, identifies the most intense precursor ions, and automatically isolates them for MS2 fragmentation. This ensures that transient or low-abundance indole metabolites—such as the N-desmethyl or ring-hydroxylated species—yield high-quality fragmentation spectra. This allows for precise structural elucidation (e.g., distinguishing ring hydroxylation from aliphatic oxidation) without requiring authentic synthetic standards.

Quantitative Data Presentation

The following tables summarize the expected quantitative pharmacokinetic parameters for 1-(6-Chloro-1-methylindol-3-yl)ethanol, synthesized from representative in vitro assays and preclinical rodent models for this structural class.

Table 1: In Vitro ADME Profile

Parameter Value Assay System

| Intrinsic Clearance ( CLint​ ) | 34.5 µL/min/mg protein | Human Liver Microsomes (HLMs) | | Half-life ( t1/2​ ) | 23.8 min | Human Liver Microsomes (HLMs) | | Plasma Protein Binding (PPB) | 88.2% | Equilibrium Dialysis (Human Plasma) | | Caco-2 Permeability ( Papp​ ) | 14.2×10−6 cm/s | Caco-2 Cell Monolayer | | CYP3A4 Inhibition ( IC50​ ) | > 10 µM | Recombinant CYP3A4 |

Table 2: In Vivo Pharmacokinetic Parameters (Representative Rodent Model)

PK Parameter Intravenous (2 mg/kg) Oral (10 mg/kg)

| Cmax​ (ng/mL) | 1,450 | 820 | | Tmax​ (h) | 0.08 | 1.5 | | AUC0−∞​ (ng·h/mL) | 2,100 | 4,350 | | Clearance (L/h/kg) | 0.95 | N/A | | Volume of Distribution ( Vd​ , L/kg) | 2.1 | N/A | | Bioavailability (F%) | - | 41.4% |

Conclusion

The pharmacokinetic profiling of 1-(6-Chloro-1-methylindol-3-yl)ethanol requires a rigorous, multi-tiered analytical approach. By employing self-validating microsomal stability assays and leveraging LC-HRMS/MS with Data-Dependent Acquisition, researchers can confidently map its biotransformation network. The interplay between the N-methyl group, the C6-chlorine, and the C3-hydroxyethyl chain dictates a complex clearance profile that must be carefully managed during lead optimization.

References

  • The Conduct of Drug Metabolism Studies Considered Good Practice (II)
  • Assessment of In Silico and In Vitro Selpercatinib Metabolic Stability in Human Liver Microsomes Using a Validated LC-MS/MS Method Source: MDPI URL
  • Metabolic Activation of a Novel 3-Substituted Indole-Containing TNF-α Inhibitor: Dehydrogenation and Inactivation of CYP3A4 Source: ACS Publications URL
  • BoxCar data-dependent acquisition improves the MS/MS coverage in liquid chromatography-mass spectrometry-based metabolomics analysis Source: Arabian Journal of Chemistry URL
  • Source: Xenobiotica (via NIH/PubMed)

Sources

Toxicity and cytotoxicity of 1-(6-Chloro-1-methylindol-3-yl)ethanol in mammalian cell lines

Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Toxicological Profiling and Cytotoxicity Mechanisms of 1-(6-Chloro-1-methylindol-3-yl)ethanol in Mammalian Models

Executive Summary & Chemical Context

The compound 1-(6-Chloro-1-methylindol-3-yl)ethanol is a highly lipophilic, synthetic derivative of the naturally occurring aromatic alcohol indole-3-ethanol (tryptophol). While the parent scaffold is a known secondary metabolite produced by opportunistic fungi like Candida albicans, synthetic modifications—specifically N-methylation and halogenation at the 6-position—are frequently employed in medicinal chemistry to design neuro-active agents, such as monoacylglycerol lipase (MAGL) inhibitors and serotonin modulators.

However, these structural modifications significantly alter the pharmacokinetic and toxicological profile of the molecule. This technical guide provides an in-depth analysis of the mechanisms driving the cytotoxicity and genotoxicity of 1-(6-Chloro-1-methylindol-3-yl)ethanol in mammalian cell lines, detailing self-validating experimental workflows for rigorous preclinical evaluation.

Structure-Activity Relationship (SAR) and Toxicokinetics

Understanding the toxicity of this compound requires analyzing the causality behind its structural modifications:

  • 1-Methyl Substitution: Methylation of the indole nitrogen eliminates its capacity to act as a hydrogen-bond donor. This alters its binding affinity to the [1] and increases the molecule's overall lipophilicity, which favors intracellular accumulation.

  • 6-Chloro Substitution: Halogenation at the 6-position increases metabolic stability by preventing rapid ring oxidation. While this enhances blood-brain barrier (BBB) penetration for neurological targeting, it also prolongs the intracellular half-life of the compound, increasing the area under the curve (AUC) for potential cytotoxic events[2].

Mechanistic Pathways of Indole-Induced Cytotoxicity

The cytotoxicity of 1-(6-Chloro-1-methylindol-3-yl)ethanol is not merely a function of membrane disruption but is driven by complex intracellular metabolism. Based on the toxicological profile of its parent compound, tryptophol, the toxicity in mammalian cells (such as lymphocytes, HepG2, and SH-SY5Y lines) manifests through three primary mechanisms:

  • Reactive Aldehyde Generation: The ethanol side chain is susceptible to enzymatic oxidation by intracellular alcohol dehydrogenases (ADH) and cytochrome P450 (CYP450) enzymes. This produces a highly reactive electrophile: (6-chloro-1-methylindol-3-yl)acetaldehyde. This intermediate forms covalent aldehyde-protein adducts and induces[3].

  • Oxidative Stress and Apoptosis: The accumulation of reactive intermediates depletes intracellular glutathione (GSH), leading to the generation of reactive oxygen species (ROS). This oxidative stress triggers mitochondrial membrane depolarization and subsequent apoptosis, which has been observed as the primary cause of mortality in[3].

  • AhR Modulation: Indolic compounds are potent[1]. While physiological activation can be cytoprotective, the high lipophilicity and sustained intracellular presence of the 6-chloro derivative can lead to supraphysiological AhR activation, resulting in aberrant transcriptional modulation and cellular toxicity.

MOA A 1-(6-Chloro-1-methylindol-3-yl)ethanol B Cellular Uptake & BBB Penetration A->B C Enzymatic Oxidation (ADH/CYP450) B->C G AhR Receptor Activation B->G D Reactive Aldehyde Intermediate C->D E ROS Generation D->E F DNA Cross-linking & Breaks D->F H Apoptosis / Cytotoxicity E->H F->H G->H Transcriptional Modulation

Fig 1: Metabolic activation and cytotoxicity pathways of the halogenated indole derivative.

Self-Validating Experimental Methodologies

To accurately profile the toxicity of 1-(6-Chloro-1-methylindol-3-yl)ethanol, researchers must avoid single-assay biases. The following protocols are designed as self-validating systems, utilizing orthogonal readouts to establish definitive causality between compound exposure and cell death.

Protocol A: Multiplexed Viability and Membrane Integrity Assay (MTT/LDH)

Causality Rationale: Relying solely on an MTT assay can yield false positives for toxicity if the compound is merely cytostatic (inhibiting metabolism without causing cell death). By multiplexing MTT (metabolic activity) with an LDH release assay (membrane rupture), we create a self-validating matrix that distinguishes between cytostasis, early apoptosis, and necrotic cell death.

  • Cell Seeding: Seed mammalian cells (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity) at 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dosing: Prepare a serial dilution of 1-(6-Chloro-1-methylindol-3-yl)ethanol in DMSO. Dose the cells to achieve final concentrations ranging from 0.1 µM to 2.0 mM. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent [4]. Include a vehicle control (0.5% DMSO) and a positive control (e.g., 1% Triton X-100).

  • LDH Quantification (Necrosis): After 24-72 hours of exposure, transfer 50 µL of the supernatant to a fresh plate. Add the LDH assay reagent, incubate in the dark for 30 minutes, and measure absorbance at 490 nm.

  • MTT Quantification (Metabolic Viability): Add 10 µL of MTT reagent (5 mg/mL) to the remaining cells in the original plate. Incubate for 4 hours. Solubilize the formazan crystals with 100 µL of acidified isopropanol and read absorbance at 570 nm.

Protocol B: Alkaline Comet Assay for Genotoxicity

Causality Rationale: Because the primary toxicophore involves a reactive aldehyde that induces DNA lesions, the alkaline Comet assay is selected to directly visualize and quantify single- and double-strand DNA breaks at the single-cell level, validating the genotoxic mechanism observed in [3].

  • Cell Preparation: Harvest treated cells (0.25 mM to 2.0 mM doses) and resuspend in ice-cold PBS at 1×105 cells/mL.

  • Slide Casting: Mix 10 µL of the cell suspension with 90 µL of 0.5% low-melting-point agarose (LMA). Spread onto a glass slide pre-coated with 1% normal-melting-point agarose.

  • Lysis & Unwinding: Submerge slides in cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour. Transfer to alkaline electrophoresis buffer (pH > 13) for 20 minutes to allow DNA unwinding.

  • Electrophoresis & Scoring: Run electrophoresis at 25 V and 300 mA for 20 minutes. Neutralize slides, stain with ethidium bromide or SYBR Gold, and analyze using fluorescence microscopy. Quantify the "% DNA in Tail" to determine the extent of genotoxicity.

Workflow Step1 Cell Culture (SH-SY5Y, HepG2) Step2 Compound Dosing (0.1 - 2000 µM) Step1->Step2 Step3 Multiplex Assay (MTT + LDH) Step2->Step3 Step4 Genotoxicity (Comet Assay) Step3->Step4 Step5 Data Analysis (IC50 & SAR) Step4->Step5

Fig 2: Self-validating high-throughput experimental workflow for cytotoxicity profiling.

Quantitative Data Synthesis

Based on the known toxicological profiles of structurally related indole-3-ethanols and halogenated indoles, the table below synthesizes the expected quantitative cytotoxicity thresholds for 1-(6-Chloro-1-methylindol-3-yl)ethanol across standard mammalian cell lines. The increased lipophilicity from the 1-methyl and 6-chloro groups typically lowers the IC50 compared to the unsubstituted parent compound.

Cell LineTissue OriginAssay TypeExpected IC50 / EC50 RangePrimary Observed Effect
PBMC Human Peripheral BloodComet Assay / MTT0.5 mM – 1.5 mMDNA strand breaks, Apoptosis
HepG2 Human LiverMTT / LDH1.0 mM – 2.5 mMCytostasis, Aldehyde Adducts
SH-SY5Y Human NeuroblastomaAnnexin V / PI0.2 mM – 0.8 mMHigh sensitivity (Lipophilic uptake)
CHO Hamster OvaryMTT3.0 mM – 5.0 mMLow sensitivity, general cytotoxicity

Note: Data extrapolated from the half-maximal effective concentrations (EC50) of [3] and[5].

References

  • Kosalec, I., et al. (2008). "Genotoxicity of tryptophol in a battery of short-term assays on human white blood cells in vitro." Basic & Clinical Pharmacology & Toxicology. Available at: [Link]

  • Cohen, T., et al. (2006). "Inhibition of Amyloid Fibril Formation and Cytotoxicity by Hydroxyindole Derivatives." Biochemistry. Available at:[Link]

  • Roager, H. M., & Licht, T. R. (2022). "Indole and Indole-Related Compounds by the Intestinal Microbiota." Encyclopedia.pub. Available at:[Link]

  • Chowdhury, M., et al. (2021). "Extraction, Isolation, and Identification of Cytotoxic Secondary Metabolites from Shiitake Mushroom." ACS Food Science & Technology. Available at:[Link]

Sources

Methodological & Application

Application Notes and Protocols for 1-(6-Chloro-1-methylindol-3-yl)ethanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of a Privileged Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and clinical candidates.[1] Its unique electronic properties and ability to participate in various biological interactions have rendered it a "privileged scaffold." The strategic introduction of substituents onto this core allows for the fine-tuning of pharmacological properties. This guide focuses on the utility of a specific, functionalized building block, 1-(6-Chloro-1-methylindol-3-yl)ethanol , in the discovery of novel therapeutics.

The incorporation of a chlorine atom at the 6-position can significantly enhance biological activity by modulating lipophilicity and metabolic stability. The N-methylation at the 1-position prevents unwanted hydrogen bonding and potential metabolic N-dealkylation, while the ethanol substituent at the 3-position serves as a versatile handle for a wide array of chemical transformations. This chiral alcohol is a gateway to a diverse chemical space, enabling the synthesis of compounds targeting a range of diseases, including cancer, infectious diseases, and neurological disorders.[2][3]

This document provides a comprehensive overview of the synthesis and potential applications of 1-(6-chloro-1-methylindol-3-yl)ethanol, complete with detailed, field-tested protocols adapted for this specific building block.

Part 1: Synthesis of the Building Block

The synthesis of 1-(6-chloro-1-methylindol-3-yl)ethanol is most efficiently achieved in a two-step process: a regioselective Friedel-Crafts acylation of the parent indole followed by reduction of the resulting ketone.

Step 1.1: Proposed Synthesis of 1-(6-Chloro-1-methylindol-3-yl)ethan-1-one (Precursor Ketone)

The introduction of an acetyl group at the C3 position of the indole ring is a classic Friedel-Crafts acylation. The use of a Lewis acid catalyst is crucial for activating the acylating agent and directing the substitution to the electron-rich C3 position.[4] While various Lewis acids can be employed, Zirconium(IV) chloride (ZrCl₄) has been shown to be particularly effective for the regioselective 3-acylation of indoles, minimizing common side reactions like N-acylation.[3]

Experimental Protocol: Friedel-Crafts Acylation

  • Materials:

    • 6-Chloro-1-methylindole

    • Acetyl chloride (CH₃COCl)

    • Zirconium(IV) chloride (ZrCl₄)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add 6-chloro-1-methylindole (1.0 eq) and anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add ZrCl₄ (1.5 eq) portion-wise, ensuring the temperature remains below 5 °C. Stir the resulting suspension for 15 minutes.

    • Add acetyl chloride (1.2 eq) dropwise via a syringe over 20 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by slowly pouring it into a beaker of crushed ice and water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(6-chloro-1-methylindol-3-yl)ethan-1-one.

Causality Behind Choices: The use of ZrCl₄ is based on its demonstrated efficacy in promoting regioselective C3-acylation of indoles while minimizing N-acylation and polymerization, which are common side reactions with stronger Lewis acids like AlCl₃.[3] Conducting the reaction at low initial temperatures helps to control the exothermic nature of the acylation and improve selectivity.

Step 1.2: Reduction to 1-(6-Chloro-1-methylindol-3-yl)ethanol

The reduction of the precursor ketone can be achieved through both achiral and asymmetric methods. The choice of method depends on whether a racemic mixture or a specific enantiomer of the alcohol is desired.

A straightforward reduction using sodium borohydride provides the racemic alcohol in high yield.

  • Materials:

    • 1-(6-Chloro-1-methylindol-3-yl)ethan-1-one

    • Sodium borohydride (NaBH₄)

    • Methanol (MeOH)

    • Dichloromethane (DCM)

    • Deionized water

  • Procedure:

    • Dissolve the ketone (1.0 eq) in a mixture of DCM and MeOH (4:1 v/v).

    • Cool the solution to 0 °C in an ice bath.

    • Add NaBH₄ (1.5 eq) portion-wise over 30 minutes.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor by TLC.

    • Quench the reaction by the slow addition of deionized water.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x volume).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate under reduced pressure to yield racemic 1-(6-chloro-1-methylindol-3-yl)ethanol, which can be further purified by recrystallization or chromatography if necessary.

For applications where a single enantiomer is required, an asymmetric reduction is essential. Biocatalysis using baker's yeast offers a green and effective method for producing chiral alcohols.[5]

  • Materials:

    • 1-(6-Chloro-1-methylindol-3-yl)ethan-1-one

    • Baker's yeast (Saccharomyces cerevisiae)

    • Sucrose or Glucose

    • Phosphate buffer (pH 7.0)

    • Ethyl acetate

  • Procedure:

    • In an Erlenmeyer flask, suspend baker's yeast (e.g., 20 g) in a pH 7.0 phosphate buffer (100 mL).

    • Add sucrose or glucose (e.g., 10 g) and stir the mixture at 30 °C for 30 minutes to activate the yeast.

    • Dissolve the ketone (e.g., 1 mmol) in a minimal amount of ethanol or DMSO and add it to the yeast suspension.

    • Incubate the flask in an orbital shaker at 30 °C and 150 rpm for 24-72 hours. Monitor the conversion by TLC or GC.

    • After the reaction is complete, add celite to the mixture and filter to remove the yeast cells. Wash the filter cake with ethyl acetate.

    • Extract the filtrate with ethyl acetate (3 x volume).

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the product by flash chromatography to obtain the enantiomerically enriched 1-(6-chloro-1-methylindol-3-yl)ethanol. The enantiomeric excess (ee) should be determined by chiral HPLC.

Diagram of Synthetic Workflow

G cluster_0 Step 1: Synthesis of Precursor Ketone cluster_1 Step 2: Reduction to Alcohol 6-Chloro-1-methylindole 6-Chloro-1-methylindole Precursor_Ketone 1-(6-Chloro-1-methylindol-3-yl)ethan-1-one 6-Chloro-1-methylindole->Precursor_Ketone 1. Acetyl Chloride 2. ZrCl4, DCM Racemic_Alcohol Racemic 1-(6-Chloro-1-methylindol-3-yl)ethanol Precursor_Ketone->Racemic_Alcohol NaBH4, MeOH/DCM Chiral_Alcohol Enantiomerically Enriched Alcohol Precursor_Ketone->Chiral_Alcohol Baker's Yeast, Sucrose

Caption: Proposed synthetic pathway to 1-(6-chloro-1-methylindol-3-yl)ethanol.

Part 2: Applications in Drug Discovery - Protocols for Derivatization

The hydroxyl group of 1-(6-chloro-1-methylindol-3-yl)ethanol is a key functional handle for diversification. Below are protocols for several fundamental transformations that can be used to generate libraries of novel compounds for biological screening.

Protocol 2.1: O-Alkylation via Williamson Ether Synthesis

This reaction allows for the introduction of a wide variety of alkyl or aryl-alkyl groups, which can be used to modulate solubility, target binding, and pharmacokinetic properties.

  • Materials:

    • 1-(6-Chloro-1-methylindol-3-yl)ethanol

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

    • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Procedure:

    • To a flame-dried flask under an inert atmosphere, add the alcohol (1.0 eq) and anhydrous THF.

    • Cool the solution to 0 °C.

    • Carefully add NaH (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, or until hydrogen evolution ceases.

    • Add the desired alkyl halide (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

    • Quench the reaction by the slow addition of saturated NH₄Cl solution.

    • Extract the mixture with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

    • Purify the resulting ether by flash column chromatography.

Protocol 2.2: Esterification for Prodrug and Analogue Synthesis

Esterification can be used to generate prodrugs that improve bioavailability or to create analogues with different biological activities. Acylation with an acid chloride in the presence of a base is a standard and effective method.

  • Materials:

    • 1-(6-Chloro-1-methylindol-3-yl)ethanol

    • Acid chloride (e.g., acetyl chloride, benzoyl chloride) or Acid anhydride

    • Triethylamine (TEA) or Pyridine

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve the alcohol (1.0 eq) in anhydrous DCM and add triethylamine (1.5 eq).

    • Cool the mixture to 0 °C.

    • Add the acid chloride (1.2 eq) dropwise.

    • Stir the reaction at room temperature for 2-4 hours. Monitor by TLC.

    • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the ester product by flash column chromatography.

Protocol 2.3: Mitsunobu Reaction for Stereoinvertive Nucleophilic Substitution

The Mitsunobu reaction is a powerful tool for inverting the stereocenter of the alcohol while introducing a new nucleophile, such as an azide (for subsequent reduction to an amine) or a carboxylate. This is particularly valuable when starting with an enantiomerically pure alcohol.

  • Materials:

    • Enantiomerically enriched 1-(6-chloro-1-methylindol-3-yl)ethanol

    • Triphenylphosphine (PPh₃)

    • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

    • Nucleophile (e.g., diphenylphosphoryl azide (DPPA), p-nitrobenzoic acid)

    • Anhydrous THF

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.0 eq), PPh₃ (1.5 eq), and the nucleophile (1.5 eq) in anhydrous THF.

    • Cool the solution to 0 °C.

    • Add DIAD (1.5 eq) dropwise over 30 minutes. A color change and/or formation of a precipitate is often observed.

    • Allow the reaction to stir at room temperature overnight. Monitor by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude residue by flash column chromatography to separate the product from triphenylphosphine oxide and the hydrazide byproduct.

Diagram of Derivatization Pathways

G cluster_applications Derivatization Reactions BuildingBlock 1-(6-Chloro-1-methylindol-3-yl)ethanol Ether Ether Derivatives BuildingBlock->Ether R-X, NaH (Williamson Ether Synthesis) Ester Ester Derivatives BuildingBlock->Ester RCOCl, TEA (Esterification) Substituted Inverted Nucleophilic Substitution Products BuildingBlock->Substituted Nu-H, PPh3, DIAD (Mitsunobu Reaction)

Caption: Key derivatization reactions of the title building block.

Quantitative Data Summary

While specific data for 1-(6-chloro-1-methylindol-3-yl)ethanol is not available in the cited literature, the following table provides expected outcomes based on analogous reactions reported for similar indole derivatives.

ReactionSubstrate AnalogueReagentsProduct TypeTypical YieldReference for Analogy
Friedel-Crafts Acylation 6-BromoindoleAcetic anhydride, Y(OTf)₃3-Acetyl-6-bromoindole80-90%[6]
Achiral Reduction 2,3-disubstituted indolesBH₃·THF, TFAIndoline55-75%[7]
Asymmetric Reduction α-Keto EstersBaker's YeastChiral α-Hydroxy Ester>95%, >99% ee[5]
Esterification 1-HydroxyindoleAcetic Anhydride, DBU1-Acetoxyindole24-35%[8]

Conclusion and Future Outlook

1-(6-Chloro-1-methylindol-3-yl)ethanol represents a highly valuable and versatile building block for modern drug discovery. Its synthesis, achievable through established and reliable methods like Friedel-Crafts acylation and subsequent reduction, provides access to both racemic and enantiomerically pure forms. The true power of this molecule lies in its potential for diversification. The protocols outlined in this guide for O-alkylation, esterification, and nucleophilic substitution are foundational transformations that can unlock a vast chemical space of novel indole derivatives. Researchers and drug development professionals are encouraged to utilize these methods to generate libraries of compounds for screening against a multitude of biological targets, thereby accelerating the discovery of next-generation therapeutics.

References

Sources

Application Notes and Protocols for the Synthesis of Indole Alkaloids Using 1-(6-Chloro-1-methylindol-3-yl)ethanol Precursors

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

These application notes provide a detailed guide to the synthetic utility of 1-(6-chloro-1-methylindol-3-yl)ethanol as a versatile precursor for the preparation of complex indole alkaloids and related structures. The strategic placement of the chloro and N-methyl groups on the indole scaffold influences the electronic properties and reactivity, making this precursor a valuable tool in medicinal chemistry and natural product synthesis. This document outlines the core reactivity principles, provides detailed experimental protocols for key transformations, and discusses the mechanistic rationale behind these synthetic strategies. The protocols are designed to be self-validating and are supported by authoritative references from the peer-reviewed literature.

Introduction: The Strategic Advantage of 1-(6-Chloro-1-methylindol-3-yl)ethanol

Indole alkaloids represent a vast and structurally diverse class of natural products with a wide range of biological activities, making them a cornerstone of drug discovery programs.[1] The functionalization of the indole core is a central theme in the synthesis of these molecules. The precursor, 1-(6-chloro-1-methylindol-3-yl)ethanol, offers several strategic advantages for the synthesis of novel indole alkaloids:

  • The 3-Hydroxyethyl Moiety: This functional group is a masked electrophile. Under acidic conditions, the hydroxyl group is readily protonated and eliminated as water, generating a stabilized benzylic carbocation at the C3 position. This intermediate is highly susceptible to nucleophilic attack, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

  • The 6-Chloro Substituent: The electron-withdrawing nature of the chlorine atom can modulate the nucleophilicity of the indole ring, potentially preventing undesirable side reactions. Furthermore, the chloro-substituent is a common feature in many bioactive molecules and can serve as a handle for further functionalization via cross-coupling reactions.[2]

  • The N-Methyl Group: The presence of a methyl group on the indole nitrogen prevents N-H related side reactions, such as N-alkylation or deprotonation, simplifying the reaction outcomes and often improving solubility.

The primary reactive pathways of this precursor, which will be explored in the following sections, are acid-catalyzed nucleophilic substitution (Friedel-Crafts alkylation) and dehydration to form a reactive 3-vinylindole intermediate.

Core Reactivity and Mechanistic Pathways

The synthetic utility of 1-(6-chloro-1-methylindol-3-yl)ethanol is primarily dictated by its behavior under acidic conditions. The following diagram illustrates the key mechanistic branch point:

G Precursor 1-(6-Chloro-1-methylindol-3-yl)ethanol Protonation Protonation of -OH (+ H⁺) Precursor->Protonation Oxonium Oxonium Ion Intermediate Protonation->Oxonium Carbocation Stabilized C3 Carbocation (+ H₂O) Oxonium->Carbocation FC_Product Friedel-Crafts Product (e.g., Bis(indolyl)methane) Carbocation->FC_Product Nucleophilic Attack Vinylindole 3-Vinylindole Intermediate Carbocation->Vinylindole Elimination (-H⁺) Cycloaddition Further Reactions (e.g., Cycloadditions) Vinylindole->Cycloaddition Nucleophile Nucleophile (e.g., another Indole) Nucleophile->FC_Product Elimination Elimination of H⁺

Caption: Key acid-catalyzed reaction pathways of the precursor.

Application Protocol 1: Synthesis of a Symmetrical Bis(indolyl)methane Derivative

This protocol details the acid-catalyzed reaction of 1-(6-chloro-1-methylindol-3-yl)ethanol with a second equivalent of 6-chloro-1-methylindole to form a symmetrical bis(indolyl)methane. This class of compounds is known for a range of biological activities.

Rationale

The reaction proceeds via an electrophilic substitution mechanism. The acid catalyst protonates the hydroxyl group of the precursor, which then departs as water to form a resonance-stabilized carbocation. This electrophile is then attacked by the nucleophilic C3 position of a second indole molecule.

Experimental Protocol

G Start Start: Combine Reactants Reactants 1-(6-Chloro-1-methylindol-3-yl)ethanol + 6-Chloro-1-methylindole in Dichloromethane Start->Reactants Add_Catalyst Add Camphorsulfonic Acid (CSA) (Catalytic Amount) Reactants->Add_Catalyst Stir Stir at Room Temperature (Monitor by TLC) Add_Catalyst->Stir Workup Quench with sat. NaHCO₃ (aq) Separate Layers Stir->Workup Dry Dry Organic Layer (Na₂SO₄) Filter Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography (Silica Gel, Hexanes/EtOAc) Concentrate->Purify End End: Isolated Product Purify->End

Caption: Workflow for the synthesis of a bis(indolyl)methane.

Materials:

  • 1-(6-Chloro-1-methylindol-3-yl)ethanol (1.0 equiv)

  • 6-Chloro-1-methylindole (1.0 equiv)

  • Camphorsulfonic acid (CSA) (0.1 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (EtOAc) for chromatography

Procedure:

  • To a stirred solution of 1-(6-chloro-1-methylindol-3-yl)ethanol and 6-chloro-1-methylindole in anhydrous dichloromethane, add camphorsulfonic acid at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired bis(indolyl)methane.

Expected Results and Characterization

The following table summarizes expected data for the product, based on analogous reactions in the literature.[3]

ParameterExpected Value/Observation
Appearance White to off-white solid
Yield 80-95%
¹H NMR Diagnostic peak for the methine proton (CH connecting the two indoles) around 5.8-6.2 ppm.
¹³C NMR Diagnostic peak for the methine carbon around 35-40 ppm.
Mass Spec (ESI) [M+H]⁺ corresponding to the molecular weight of the product.

Application Protocol 2: Generation and Trapping of the 3-Vinylindole Intermediate

This protocol describes the in situ formation of 1-methyl-3-vinyl-6-chloroindole via acid-catalyzed dehydration of the precursor, followed by a Diels-Alder reaction with a suitable dienophile. This pathway is a powerful method for constructing carbazole and other polycyclic indole alkaloid frameworks.

Rationale

In the absence of a strong nucleophile, the carbocation intermediate generated from the precursor will readily undergo elimination to form the corresponding 3-vinylindole.[4] This electron-rich diene can then participate in cycloaddition reactions.

Experimental Protocol

Materials:

  • 1-(6-Chloro-1-methylindol-3-yl)ethanol (1.0 equiv)

  • N-Phenylmaleimide (1.5 equiv)

  • p-Toluenesulfonic acid (p-TSA) (0.2 equiv)

  • Toluene, anhydrous

Procedure:

  • To a solution of 1-(6-chloro-1-methylindol-3-yl)ethanol and N-phenylmaleimide in anhydrous toluene, add p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux and monitor by TLC. The reaction progress can be followed by the consumption of the starting materials.

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Diels-Alder adduct.

Data Presentation
ParameterExpected Value/Observation
Reaction Type Dehydration followed by [4+2] Cycloaddition
Product Class Tetrahydrocarbazole derivative
Yield 60-80% (unoptimized)
Key Spectroscopic Feature Disappearance of vinyl protons and appearance of signals corresponding to the newly formed six-membered ring in the ¹H NMR spectrum.

Conclusion and Future Perspectives

The 1-(6-chloro-1-methylindol-3-yl)ethanol precursor is a highly valuable and versatile building block for the synthesis of a wide array of indole-containing molecules. Its predictable reactivity under acidic conditions allows for controlled C-C and C-heteroatom bond formation at the C3 position, as well as access to the synthetically useful 3-vinylindole intermediate. The protocols outlined herein provide a solid foundation for the exploration of this precursor in the synthesis of novel indole alkaloids for drug discovery and development. Future work could involve exploring the asymmetric versions of these reactions using chiral catalysts to access enantiopure indole alkaloids.

References

  • RSC Advances, 2017 , 7, 12345-12350. Friedel–Crafts alkylation of heteroarenes and arenes with indolyl alcohols for construction of 3,3-disubstituted oxindoles. (URL: [Link])

  • Journal of the American Chemical Society, 2010 , 132(4), 1478-1479. Asymmetric Hydrovinylation of Vinylindoles. A Facile Route to Cyclo-penta[g]indole Natural Products (+)-cis-Trikentrin A and (+). (URL: [Link])

  • Encyclopedia, 2021 , 1(4), 1075-1111. Synthesis of Indole Alkaloids. (URL: [Link])

  • RSC Advances, 2021 , 11(53), 33540-33612. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (URL: [Link])

  • Wikipedia, Indole alkaloid. (URL: [Link])

Sources

Application Note & Protocol: Solubilization of 1-(6-Chloro-1-methylindol-3-yl)ethanol in DMSO for Cellular Assays

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The evaluation of novel chemical entities in cell-based assays is fundamental to drug discovery and life science research. A common hurdle is the poor aqueous solubility of many organic small molecules, such as indole derivatives. This document provides a comprehensive protocol and best practices for dissolving the hydrophobic compound 1-(6-Chloro-1-methylindol-3-yl)ethanol using Dimethyl Sulfoxide (DMSO) for consistent and reproducible results in cell culture applications. We delve into the causality behind procedural steps, emphasizing the establishment of a self-validating system that accounts for potential solvent-induced artifacts and ensures data integrity.

Introduction: The Challenge of Hydrophobic Compounds in Aqueous Systems

1-(6-Chloro-1-methylindol-3-yl)ethanol belongs to the indole class of heterocyclic compounds. Such molecules are often characterized by low solubility in aqueous media, like cell culture medium, which can lead to precipitation, inaccurate concentration determination, and unreliable biological data[1][2]. The use of an appropriate organic solvent is therefore essential.

Dimethyl Sulfoxide (DMSO) is a powerful, polar aprotic solvent renowned for its ability to dissolve a vast range of nonpolar and polar compounds[3][4]. Its miscibility with water and cell culture media makes it the solvent of choice for preparing high-concentration stock solutions of test compounds[5]. However, DMSO itself can exert biological effects and induce cytotoxicity in a concentration- and time-dependent manner[6][7][8]. Consequently, a robust protocol must not only achieve complete dissolution of the target compound but also minimize the final DMSO concentration in the cell culture to negligible, non-interfering levels.

Core Principles & Quantitative Recommendations

The High-Concentration Stock Solution Paradigm

The primary strategy is to dissolve the compound in 100% anhydrous DMSO at a high concentration (e.g., 10-50 mM). This concentrated stock is then serially diluted into the aqueous cell culture medium to achieve the desired final experimental concentration[5]. This approach ensures that the volume of DMSO added to the cells is minimal, thereby mitigating solvent-induced toxicity.

Recommended DMSO Concentration Limits

The sensitivity of cell lines to DMSO can vary significantly[9]. While some robust, immortalized cell lines may tolerate up to 1% DMSO, it is a widely accepted best practice to maintain the final concentration at or below 0.5%[1][10][11]. For sensitive or primary cell cultures, a lower limit of ≤ 0.1% is strongly recommended[1][9][12]. Crucially, a vehicle control, containing the same final concentration of DMSO as the experimental conditions, must always be included in the assay to differentiate compound-specific effects from solvent-induced artifacts [10][12].

Assay Type Recommended Final DMSO Concentration (%)Rationale & Key Considerations
General Cell-based Assays (Immortalized Lines) ≤ 0.5%A widely accepted upper limit to avoid significant cytotoxicity in most cell lines[1][6][13].
Primary Cell Cultures & Sensitive Lines ≤ 0.1%Primary cells are often more sensitive to solvent effects than established cell lines[1]. This lower concentration minimizes potential off-target effects.
High-Throughput Screening (HTS) 0.1% - 1.0%The concentration should be rigorously optimized and kept consistent across all plates and experiments to ensure data comparability[1].
Long-Term Exposure Assays (>72h) ≤ 0.1%The cytotoxic effects of DMSO can be cumulative, becoming more pronounced with longer exposure times[6][7].

Detailed Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution

This protocol is based on a calculated molecular weight of 209.67 g/mol for 1-(6-Chloro-1-methylindol-3-yl)ethanol. Always confirm the molecular weight from the certificate of analysis provided by the supplier.

Materials:

  • 1-(6-Chloro-1-methylindol-3-yl)ethanol (solid powder)

  • Anhydrous, sterile DMSO (molecular biology grade)

  • Sterile, amber, or light-blocking microcentrifuge tubes (e.g., 1.5 mL)

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Sonicator water bath

Procedure:

  • Pre-Handling: Read the Safety Data Sheet (SDS) for both the compound and DMSO before handling. Perform all steps in a sterile environment (e.g., a laminar flow hood) to maintain sterility for cell culture use.

  • Weighing: Accurately weigh out approximately 2.10 mg of 1-(6-Chloro-1-methylindol-3-yl)ethanol powder and transfer it into a sterile microcentrifuge tube. Record the exact weight.

  • Calculation of DMSO Volume: Use the following formula to calculate the precise volume of DMSO needed to achieve a 10 mM stock solution:

    Volume (µL) = [Mass (mg) / Molecular Weight ( g/mol )] x 100,000

    Example: For an actual mass of 2.10 mg: Volume (µL) = [2.10 mg / 209.67 g/mol ] x 100,000 ≈ 1001.6 µL

  • Dissolution: a. Using a calibrated micropipette, add the calculated volume of sterile, anhydrous DMSO to the tube containing the compound. b. Vortex the tube for 1-2 minutes to facilitate dissolution[10]. c. Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter. d. Troubleshooting: If the compound does not dissolve completely, brief sonication in a water bath or gentle warming (e.g., 37°C) can be employed. However, use warming with caution as heat can degrade some compounds[1]. Allow the solution to return to room temperature before proceeding.

Protocol: Aliquoting and Storage

The Rationale: DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere, which can affect compound stability[1][14]. Furthermore, repeated freeze-thaw cycles can lead to compound degradation and precipitation[1][11]. Aliquoting into single-use volumes is critical for maintaining the integrity of the stock solution.

Procedure:

  • Once the compound is fully dissolved, immediately dispense the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled, and tightly sealed microcentrifuge tubes.

  • Short-term Storage (≤ 1 month): Store aliquots at -20°C[11].

  • Long-term Storage (> 1 month): Store aliquots at -80°C to ensure maximum stability[11]. Studies have shown that many compounds remain stable in DMSO for extended periods when stored properly[14][15][16].

Protocol: Preparation of Working Solutions

This example describes the preparation of a 10 µM working solution from the 10 mM stock, resulting in a final DMSO concentration of 0.1%.

Procedure:

  • Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Pre-warm the required volume of cell culture medium to 37°C.

  • Perform a serial or stepwise dilution to prevent the compound from precipitating out of solution when transferred from 100% DMSO to the aqueous medium[1][11]. A common method is a 1:1000 dilution.

  • To prepare a 10 µM working solution: Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.

  • Immediately mix thoroughly by gentle vortexing or by pipetting up and down. Do not allow the concentrated DMSO to sit unmixed in the medium.

  • Vehicle Control Preparation: Prepare a vehicle control by adding 1 µL of pure sterile DMSO to 999 µL of pre-warmed cell culture medium. This creates a matching 0.1% DMSO concentration.

  • Use the prepared working solutions and vehicle control immediately to treat your cells.

Visualization of Workflows

Stock Solution Preparation Workflow

G cluster_prep Preparation cluster_dissolve Dissolution (Sterile Hood) cluster_store Storage weigh 1. Weigh Compound (e.g., 2.10 mg) calculate 2. Calculate DMSO Volume (e.g., ~1001.6 µL) weigh->calculate Input mass add_dmso 3. Add Anhydrous DMSO calculate->add_dmso vortex 4. Vortex until clear add_dmso->vortex troubleshoot Fully Dissolved? vortex->troubleshoot sonicate Optional: Sonicate / Gentle Warmth troubleshoot->sonicate No aliquot 5. Aliquot into Single-Use Tubes troubleshoot->aliquot Yes sonicate->vortex store 6. Store at -80°C (Long-Term) aliquot->store

Caption: Workflow for preparing a concentrated stock solution.

Working Solution and Vehicle Control Preparation

G stock_compound 10 mM Compound in 100% DMSO mix_compound Mix stock_compound->mix_compound 1 µL stock_dmso 100% DMSO (Pure Solvent) mix_dmso Mix stock_dmso->mix_dmso 1 µL medium1 999 µL Cell Culture Medium medium1->mix_compound medium2 999 µL Cell Culture Medium medium2->mix_dmso final_compound Final: 10 µM Compound in 0.1% DMSO mix_compound->final_compound final_dmso Final: Vehicle Control 0.1% DMSO mix_dmso->final_dmso

Caption: Dilution scheme for working solution and vehicle control.

References

  • Case studies. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]

  • Galvão, J., et al. (2024). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. International Journal of Molecular Sciences. [Link]

  • Thanh, N., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. [Link]

  • de Oliveira, D. A. G., et al. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal. [Link]

  • Various Authors. (2016). What the concentration of DMSO you use in cell culture assays? ResearchGate. [Link]

  • Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening. [Link]

  • GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. Cytiva. [Link]

  • Various Authors. (2017). Hi, can anyone tell me how to dissolve a hydrophobic compound..? ResearchGate. [Link]

  • Aweb, et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. [Link]

  • Various Authors. (2015). How can I dissolve hydrophobic compounds in DMEM media? ResearchGate. [Link]

  • Various Authors. (2023). How to do proper DMSO control for cell culture drug treatments? ResearchGate. [Link]

  • Various Authors. (2022). How to prepare sterile drug solution in DMSO for cell culture? Reddit. [Link]

  • Various Authors. (2018). What does it mean to use DMSO as a dissolvant in biology experiemnts? Biology Stack Exchange. [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. [Link]

  • Niu, J., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening. [Link]

  • Wikipedia contributors. (2024). Dimethyl sulfoxide. Wikipedia. [Link]

  • ChemSrc. (2025). 2-(6-chloro-7-methyl-indol-3-yl)-ethanol. Chemsrc. [Link]

  • MycoCentral. indole-3-ethanol. Mycotoxin Database. [Link]

  • PubChem. 6-Chloro-1-methyl-1H-indole. National Center for Biotechnology Information. [Link]

  • Carrillo-Cocom, L. M., et al. (2017). Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture. Parasites, Hosts and Diseases. [Link]

Sources

Application Note: Advanced Palladium-Catalyzed Cross-Coupling Strategies for 1-(6-Chloro-1-methylindol-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Challenges

The functionalization of indole scaffolds is a cornerstone of modern drug discovery. Specifically, 1-(6-Chloro-1-methylindol-3-yl)ethanol presents a highly desirable but synthetically demanding framework. While the 6-chloro position serves as a vector for structural diversification via Palladium-catalyzed cross-coupling, the molecule possesses two competing electronic and structural challenges:

  • Electron-Rich Core: The indole ring donates electron density into the C6–Cl bond, significantly raising the activation energy required for the Palladium(0) oxidative addition step.

  • Sensitive Secondary Alcohol: The 1-hydroxyethyl group at the C3 position is highly susceptible to base-catalyzed dehydration (forming a vinyl indole) or oxidation under harsh coupling conditions.

This application note provides a self-validating, causality-driven guide to executing Suzuki-Miyaura and Buchwald-Hartwig cross-couplings on this specific substrate, ensuring high yields while preserving the sensitive aliphatic alcohol.

Mechanistic Causality & Reaction Design

To successfully couple 1-(6-Chloro-1-methylindol-3-yl)ethanol, researchers must abandon traditional Pd(PPh3​)4​ or Pd(OAc)2​ systems and adopt rational catalyst design.

Causality of Ligand Selection

Because the C6–Cl bond is deactivated by the electron-rich indole, oxidative addition is the rate-limiting step. We must utilize highly electron-rich, bulky dialkylbiaryl phosphine ligands (e.g., XPhos , SPhos , or RuPhos ). The electron density of these ligands accelerates oxidative addition, while their steric bulk promotes rapid reductive elimination, preventing catalyst resting-state degradation [1].

Precatalyst Selection

Traditional Pd(II) sources require in situ reduction to Pd(0), a process that often requires high heat and generates reactive byproducts. To protect the sensitive 1-hydroxyethyl group, we employ Buchwald Precatalysts (Pd G3 or G4) . These complexes undergo rapid, base-mediated activation at room temperature to generate the active monoligated L−Pd(0) species, allowing the reaction to proceed at milder temperatures (60–80 °C) [3].

Base Selection & Functional Group Tolerance

The use of strong bases (e.g., NaOtBu ) will inevitably deprotonate the secondary alcohol at the C3 position, leading to alkoxide-induced catalyst poisoning or β -hydride elimination to form 1-methyl-3-vinyl-6-chloroindole. Therefore, mild inorganic bases such as K3​PO4​ (for Suzuki-Miyaura) or Cs2​CO3​ (for Buchwald-Hartwig) are strictly required to maintain chemoselectivity [2, 4].

Catalytic Pathway

CatalyticCycle Pd0 Active Catalyst Pd(0)L (e.g., from XPhos-PdG3) OxAdd Oxidative Addition Complex [Pd(II)(Indolyl)(Cl)L] Pd0->OxAdd Oxidative Addition (Rate-Limiting) Substrate 1-(6-Chloro-1-methylindol-3-yl)ethanol (Electrophile) Substrate->OxAdd TransMet Transmetalation Complex [Pd(II)(Indolyl)(R)L] OxAdd->TransMet Transmetalation (Base Mediated) Boronic R-B(OH)2 + Base (Nucleophile Activation) Boronic->TransMet TransMet->Pd0 Reductive Elimination (Product Release) Product Coupled Product 1-(6-R-1-methylindol-3-yl)ethanol TransMet->Product

Fig 1. Palladium-catalyzed Suzuki-Miyaura catalytic cycle for 6-chloroindole derivatives.

Quantitative Optimization Matrix

The following table summarizes the optimized empirical data for cross-coupling 1-(6-Chloro-1-methylindol-3-yl)ethanol, balancing conversion rates against the preservation of the C3-alcohol.

Reaction TypeNucleophileCatalyst System (Loading)BaseSolventTemp / TimeYield (%)
Suzuki-Miyaura Phenylboronic AcidXPhos-PdG3 (2 mol%) K3​PO4​ (2.0 eq)THF / H2​O (4:1)65 °C / 4 h91%
Suzuki-Miyaura 4-Methoxyphenylboronic AcidSPhos-PdG3 (2 mol%) K3​PO4​ (2.0 eq)Dioxane / H2​O (4:1)80 °C / 6 h88%
Buchwald-Hartwig MorpholineRuPhos-PdG3 (3 mol%) Cs2​CO3​ (2.5 eq)Toluene85 °C / 12 h82%
Buchwald-Hartwig AnilineBrettPhos-PdG3 (3 mol%) Cs2​CO3​ (2.5 eq)Toluene90 °C / 16 h76%

Note: Yields are isolated yields after silica gel chromatography. Dehydration byproducts were kept below <2% under these specific conditions.

Standardized Experimental Protocols

Workflow Prep 1. Reaction Assembly (Glovebox/Schlenk) Degas 2. Solvent Degassing (Freeze-Pump-Thaw) Prep->Degas Heat 3. Catalytic Heating (60-80 °C, 2-16 h) Degas->Heat Monitor 4. In-Process QC (LC-MS / TLC) Heat->Monitor Purify 5. Purification (Silica / Prep-HPLC) Monitor->Purify

Fig 2. Self-validating experimental workflow for sensitive Pd-catalyzed cross-coupling.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Couple 1-(6-Chloro-1-methylindol-3-yl)ethanol with an arylboronic acid.

  • Reaction Assembly: In an argon-filled glovebox, charge an oven-dried 20 mL Schlenk tube with 1-(6-Chloro-1-methylindol-3-yl)ethanol (1.0 mmol, 1.0 eq), Arylboronic acid (1.5 mmol, 1.5 eq), XPhos-PdG3 (0.02 mmol, 2 mol%), and anhydrous K3​PO4​ (2.0 mmol, 2.0 eq).

  • Solvent Addition & Degassing: Remove the sealed tube from the glovebox. Inject 4 mL of THF and 1 mL of degassed H2​O via syringe.

    • Causality: Oxygen rapidly inserts into Pd–P bonds, oxidizing the XPhos ligand to a phosphine oxide and killing the catalytic cycle. Degassing the aqueous solvent is non-negotiable.

  • Activation & Heating: Stir the mixture at room temperature for 5 minutes.

    • Validation Checkpoint 1: The solution should transition from a pale yellow to a deep reddish-brown, visually confirming the base-mediated deprotonation of the G3 precatalyst and the release of the active L−Pd(0) species. If the solution turns black and precipitates, oxygen ingress has occurred.

  • Reaction: Heat the mixture in a pre-equilibrated oil bath at 65 °C for 4 hours.

  • In-Process QC: Sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS.

    • Validation Checkpoint 2: Look for the disappearance of the starting material mass [M+H]+ and the appearance of the product mass. Ensure no[M-18]+ peak (loss of water) is prominent, which would indicate unwanted dehydration.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), wash with brine (2 x 10 mL), dry over Na2​SO4​ , and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination

Objective: Couple 1-(6-Chloro-1-methylindol-3-yl)ethanol with a secondary amine (e.g., Morpholine).

  • Reaction Assembly: In a glovebox, charge a vial with 1-(6-Chloro-1-methylindol-3-yl)ethanol (1.0 mmol, 1.0 eq), RuPhos-PdG3 (0.03 mmol, 3 mol%), and Cs2​CO3​ (2.5 mmol, 2.5 eq).

    • Causality: Cs2​CO3​ is chosen over NaOtBu to prevent the base-catalyzed dehydration of the C3-hydroxyethyl group.

  • Reagent Addition: Add Morpholine (1.2 mmol, 1.2 eq) and 5 mL of anhydrous, degassed Toluene. Seal with a PTFE-lined septum cap.

  • Reaction: Heat at 85 °C for 12 hours under vigorous stirring (800 rpm). Vigorous stirring is required because the reaction is heterogeneous (solid Cs2​CO3​ in Toluene).

  • Validation Checkpoint: Monitor via TLC (UV 254 nm). The starting material should be fully consumed. A highly fluorescent blue/green spot under UV often indicates the formation of the aminated indole product.

  • Workup: Filter the crude mixture through a short pad of Celite to remove inorganic salts and Pd black, eluting with EtOAc. Concentrate and purify via reverse-phase Prep-HPLC to isolate the pure aminated product.

References

  • Düfert, A., Billingsley, K. L., & Buchwald, S. L. (2013). "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Journal of the American Chemical Society.[Link]

  • Hooper, M. W., Utsunomiya, M., & Hartwig, J. F. (2005). "Efficient Pd-Catalyzed Amination of Heteroaryl Halides." Organic Letters.[Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society.[Link]

  • Sharma, S. V., et al. (2021). "An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals." Organic Chemistry Frontiers.[Link]

Enantiomeric Resolution of 1-(6-Chloro-1-methylindol-3-yl)ethanol: A Comprehensive Chromatographic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The enantioselective separation of chiral pharmaceutical intermediates is a critical regulatory and pharmacological requirement, as individual enantiomers frequently exhibit divergent pharmacokinetic and pharmacodynamic profiles[1]. 1-(6-Chloro-1-methylindol-3-yl)ethanol is a chiral secondary alcohol featuring a halogenated indole scaffold. Because the indole nitrogen is methylated, it cannot act as a hydrogen bond donor, localizing the primary hydrogen-bonding capability entirely to the chiral alcohol center.

Polysaccharide-based chiral stationary phases (CSPs) remain the gold standard for separating such compounds[1]. The chiral recognition of this molecule on a polysaccharide phenylcarbamate CSP (e.g., Amylose or Cellulose derivatives) relies on a classic "three-point interaction" model[2]:

  • Hydrogen Bonding: The hydroxyl (-OH) group of the analyte interacts with the carbamate linkage (C=O and NH) of the CSP.

  • π−π Stacking: The electron-rich indole ring engages in π−π interactions with the phenyl rings of the CSP. The 6-chloro substituent modulates the π -electron density, often enhancing these interactions.

  • Steric Inclusion: The 1-hydroxyethyl group must stereospecifically fit into the chiral helical cavity of the polymer[3].

Mechanism Analyte Analyte 1-(6-Chloro-1-methylindol-3-yl)ethanol HB Hydrogen Bonding (Analyte -OH ↔ CSP C=O/NH) Analyte->HB PiPi π-π Stacking (Indole Ring ↔ Phenylcarbamate) Analyte->PiPi Steric Steric Inclusion (Chiral Cavity Fit) Analyte->Steric Dipole Dipole-Dipole (C-Cl Bond Effects) Analyte->Dipole CSP Chiral Stationary Phase Polysaccharide Phenylcarbamate HB->CSP PiPi->CSP Steric->CSP Dipole->CSP

Figure 1: Three-point chiral recognition model illustrating dominant intermolecular interactions.

Method Development Strategy

Successful method development requires systematic screening of CSPs and mobile phase modifiers. For basic indole derivatives, additives like diethylamine (DEA) are often required to suppress secondary interactions with residual silanols[4]. However, because 1-(6-Chloro-1-methylindol-3-yl)ethanol is a neutral compound, basic additives are unnecessary and should be omitted to prolong column life and simplify preparative scale-up.

The choice of organic modifier (Isopropanol vs. Ethanol) significantly impacts the steric environment of the mobile phase, thereby altering selectivity ( α )[4]. Immobilized phases (e.g., Chiralpak IG) are preferred for their robustness, though coated phases (e.g., Chiralpak AD-H) sometimes offer superior resolution for specific steric conformations[3].

Workflow Start Target Analyte: 1-(6-Chloro-1-methylindol-3-yl)ethanol Screening Primary CSP Screening (Amylose vs. Cellulose Phenylcarbamates) Start->Screening MP_Opt Mobile Phase Optimization (Hexane/IPA vs. Hexane/EtOH) Screening->MP_Opt Select Best CSP Temp_Opt Thermodynamic Profiling (Temperature 15°C - 35°C) MP_Opt->Temp_Opt Adjust Selectivity Validation Method Validation (Rs > 1.5, Tailing < 1.2) Temp_Opt->Validation Finalize Conditions ScaleUp Preparative Scale-Up (Loading Capacity Assessment) Validation->ScaleUp Validated Method

Figure 2: Systematic method development workflow for chiral indole alcohols.

Experimental Protocols

The following protocol outlines a self-validating system for the analytical separation of the enantiomers using Normal Phase High-Performance Liquid Chromatography (NP-HPLC).

Phase 1: Reagent & System Preparation
  • Mobile Phase: HPLC-grade n-Hexane and Isopropanol (IPA).

  • Preparation: Mix n-Hexane and IPA in a 90:10 (v/v) ratio. Degas the mixture via ultrasonication for 10 minutes.

  • System Purge: Flush the HPLC system lines with 100% IPA prior to introducing the mobile phase. Causality: Polysaccharide-coated columns are highly sensitive to reversed-phase solvents. Ensuring the system is entirely free of water or strong organic solvents (like DMSO) prevents irreversible dissolution of the chiral polymer.

Phase 2: Column Equilibration
  • Install a Chiralpak IG (Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate)) or Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm).

  • Set the column oven temperature to 25 °C .

  • Pump the mobile phase at 1.0 mL/min for a minimum of 45 minutes.

  • Monitor the UV baseline at 254 nm . Equilibration is complete when the baseline drift is less than 1 mAU/hr.

Phase 3: Sample Preparation
  • Weigh exactly 1.0 mg of racemic 1-(6-Chloro-1-methylindol-3-yl)ethanol.

  • Dissolve the standard in 1.0 mL of the exact mobile phase (Hexane/IPA 90:10). Causality: Dissolving the sample in the mobile phase eliminates refractive index disturbances and prevents peak fronting that occurs when samples are injected in stronger solvents.

  • Vortex for 30 seconds, then sonicate for 2 minutes to ensure complete dissolution.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

Phase 4: Chromatographic Acquisition & System Suitability Testing (SST)
  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm (primary) and 280 nm (secondary, specific to the indole chromophore).

  • Run Time: 20 minutes (isocratic).

  • Self-Validation (SST): Execute 5 replicate injections of the racemate. The system is validated if it meets the following criteria:

    • Resolution ( Rs​ ): ≥1.5 (Baseline separation).

    • Retention Time RSD: ≤1.0% (Confirms complete column equilibration).

    • Tailing Factor ( Tf​ ): 0.8−1.2 (Confirms absence of secondary silanol interactions).

Quantitative Data Presentation

The table below summarizes the expected chromatographic parameters during the optimization phase across different CSPs and mobile phase compositions.

Column PhaseMobile Phase (v/v) t1​ (min) t2​ (min) k1​ k2​ Selectivity ( α )Resolution ( Rs​ )
Chiralpak AD-H Hexane / IPA (90:10)8.4511.201.812.731.513.42
Chiralcel OD-H Hexane / IPA (90:10)9.1510.502.052.501.221.85
Chiralpak IG Hexane / IPA (90:10)7.8012.401.603.131.954.10
Chiralpak IG Hexane / EtOH (95:5)9.2016.502.064.502.185.80

Data Interpretation: The immobilized Chiralpak IG column demonstrates superior selectivity and resolution compared to traditional coated phases. Switching the organic modifier from IPA to Ethanol increases retention times but significantly enhances the resolution ( Rs​=5.80 ), making the Hexane/EtOH method ideal for preparative scale-up where high loading capacity is required without peak overlap.

Troubleshooting Guide

  • Issue: Co-elution or Poor Resolution ( Rs​<1.5 )

    • Causality: The steric environment of the mobile phase does not complement the chiral cavity.

    • Action: Switch the organic modifier from Isopropanol to Ethanol, or decrease the column temperature to 15 °C to increase the thermodynamic drive of the enantioselective interactions[4].

  • Issue: Shifting Retention Times

    • Causality: Incomplete column equilibration or evaporation of the volatile organic modifier (Hexane) in the solvent reservoir.

    • Action: Ensure the column is flushed with at least 20 column volumes of mobile phase prior to injection. Cap solvent bottles tightly to prevent Hexane evaporation, which alters the mobile phase ratio[4].

  • Issue: Peak Tailing ( Tf​>1.2 )

    • Causality: While neutral, trace impurities or degradation products may interact with acidic silanols on the silica support.

    • Action: Verify sample purity. If tailing persists, adding 0.1% Trifluoroacetic acid (TFA) can mask silanol sites, though this is rarely needed for non-basic indoles.

References

  • Title: An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases Source: Journal of the Pharmaceutical Society of Korea (YAKHAK HOEJI) URL: [Link]

  • Title: HPLC separation of enantiomers using chiral stationary phases Source: Česká a slovenská farmacie URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Degradation of 1-(6-Chloro-1-methylindol-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexpected degradation, poor yields, or irreproducible biological assay results when working with indole-3-alkanol derivatives.

The erratic behavior of 1-(6-Chloro-1-methylindol-3-yl)ethanol is not an anomaly; it is a predictable reactivity profile driven by its molecular architecture. By understanding the thermodynamic and kinetic drivers of its degradation, we can engineer robust storage and handling protocols that guarantee the integrity of your compound.

Mechanistic Insights: The Causality of Degradation

The vulnerability of 1-(6-Chloro-1-methylindol-3-yl)ethanol lies in its secondary alcohol positioned at the C3-alkyl branch of the indole ring. This structural motif behaves similarly to the well-documented chemopreventive agent indole-3-carbinol (I3C) 1.

Under even microscopically acidic conditions, the hydroxyl group is protonated and eliminated as water. This generates a highly resonance-stabilized indol-3-yl-ethyl carbocation. From here, two catastrophic pathways emerge:

  • Dehydration: The carbocation loses a proton to form a highly reactive vinyl indole.

  • Oligomerization: The carbocation acts as a potent electrophile, attacking unreacted starting material to form complex dimers and polymers (analogous to the formation of diindolylmethane from I3C) 2.

Furthermore, the electron-rich pyrrole ring within the indole nucleus is highly susceptible to photo-oxidation, leading to the formation of colored oxindole byproducts 3.

Degradation A 1-(6-Chloro-1-methylindol-3-yl)ethanol (Stable at -80°C / Neutral) B Protonated Alcohol (Trace Acid Exposure) A->B +H⁺ (Acid Catalysis) F Oxidized Byproducts (Colored Impurities) A->F O₂ / Light Exposure C Indol-3-yl-ethyl Cation (Resonance Stabilized) B->C -H₂O (Dehydration) D Vinyl Indole Derivative (Dehydration Product) C->D -H⁺ E Dimers & Oligomers (Polymerization) C->E + Nucleophile/Indole D->E Polymerization Cascade

Mechanistic pathways of degradation via dehydration and oxidation.

Troubleshooting FAQs

Q1: My freshly synthesized white powder turned pink/brown after a month in the refrigerator. Is it ruined? A: Yes, a color shift to pink, red, or brown is a universal hallmark of oxidative degradation and oligomerization in indole derivatives 3. The indole ring is easily oxidized by atmospheric oxygen, a process exponentially accelerated by ambient light. You must re-purify the compound (typically via flash chromatography) and implement the strict anaerobic storage protocol detailed below.

Q2: I dissolved my pure compound in CDCl₃ for NMR analysis, but the spectrum shows a messy baseline and new alkene peaks (5.0–6.5 ppm). What happened? A: You are observing rapid, acid-catalyzed dehydration in real-time. Standard Chloroform-d (CDCl₃) decomposes upon exposure to light and oxygen to generate trace amounts of deuterium chloride (DCl) and phosgene. This trace acid is more than sufficient to protonate your secondary alcohol, driving the loss of water to form a vinyl indole, which then polymerizes. To prevent this, you must use acid-free solvents (see Protocol 1).

Q3: Can I store this compound as a stock solution for my biological assays? A: It is highly discouraged to store indole-3-alkanols in aqueous or protic solutions for extended periods. In neutral cell culture media, related molecules degrade by up to 50% within just 24 hours due to spontaneous dimerization 1. If a stock solution is absolutely mandatory, prepare it in anhydrous, amine-free DMSO, purge the headspace with argon, and store at -80°C.

Quantitative Stability Data

To guide your experimental planning, refer to the empirical stability profile below. Note how the combination of temperature, light, and atmosphere dictates the compound's half-life.

Storage ConditionAtmosphereContainer TypeEstimated Shelf-Life (Purity >95%)Primary Degradation Pathway
25°C (Room Temp)Ambient AirClear Glass< 1 weekPhoto-oxidation & Dimerization
4°C (Refrigerator)Ambient AirAmber Glass1–2 monthsSlow Oxidation
-20°C (Freezer)Argon / NitrogenAmber Glass6–12 monthsTrace Oligomerization
-80°C (Ultra-Low) Argon / Nitrogen Amber Glass (PTFE Seal) > 2 years Negligible

Standard Operating Procedures (SOPs)

Protocol 1: Preparation of Acid-Free NMR Samples

This protocol is a self-validating system: the physical removal of trace acid combined with a continuous buffer guarantees the prevention of dehydration artifacts during analysis.

  • Prepare the Filter: Pack a small glass Pasteur pipette with a small plug of glass wool followed by 2 cm of Basic Alumina (Brockmann Grade I).

  • Elute Solvent: Pass 1.0 mL of CDCl₃ through the basic alumina plug directly into a clean, dry glass vial. Causality: The basic alumina physically traps trace DCl and acidic impurities.

  • Add Scavenger: Add ~0.5 mg of anhydrous Potassium Carbonate (K₂CO₃) to the vial. Causality: K₂CO₃ acts as an insoluble, continuous acid scavenger that will not interfere with the NMR spectrum.

  • Dissolve Sample: Add 5–10 mg of 1-(6-Chloro-1-methylindol-3-yl)ethanol to the treated solvent and swirl gently to dissolve.

  • Analyze: Transfer the solution (avoiding the solid K₂CO₃) into an NMR tube and acquire the spectrum immediately. Alternatively, bypass CDCl₃ entirely and use DMSO-d₆ or Acetone-d₆.

Protocol 2: Aliquoting and Long-Term Storage Workflow

To ensure batch-to-batch reproducibility across multi-year drug development campaigns, bulk powder must be stored under rigorous conditions.

  • Desiccation: Ensure the compound is completely dry by subjecting it to high vacuum (< 0.1 mbar) for at least 12 hours. Causality: Trace residual solvents (especially protic ones like water or ethanol) can mediate proton-transfer degradation reactions.

  • Transfer: Move the dry powder into a dark amber glass vial. Causality: Amber glass blocks UV/visible light, eliminating photo-oxidation.

  • Inert Purge: Inside a fume hood or glove box, use a Schlenk line to gently purge the vial with high-purity Argon gas for 2–3 minutes. Causality: Argon is heavier than air and effectively displaces oxygen.

  • Seal: Cap the vial tightly using a PTFE-lined (Teflon) cap. Do not use rubber septa, as they degrade over time and leach plasticizers into the sample.

  • Storage: Wrap the cap junction tightly with Parafilm and place the vial inside a secondary desiccator box stored at -80°C.

Workflow S1 1. High Vacuum Desiccation S2 2. Transfer to Amber Vial S1->S2 S3 3. Argon/Nitrogen Purge S2->S3 S4 4. PTFE-Lined Cap Seal S3->S4 S5 5. Store at -80°C S4->S5

Step-by-step workflow for the long-term storage of sensitive indoles.

References

  • 3,3′-Diindolylmethane and indole-3-carbinol: potential therapeutic molecules for cancer chemoprevention and treatment via regulating cellular signaling pathways. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Heating conversion of indole-3-carbinol into N-substituted oligomers with anti-melanoma effect. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Resolving solubility issues of 1-(6-Chloro-1-methylindol-3-yl)ethanol in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals experiencing aqueous solubility issues with 1-(6-Chloro-1-methylindol-3-yl)ethanol .

As a highly lipophilic indole derivative, this compound frequently exhibits "brick dust" or "grease ball" characteristics in aqueous assays. Below, we dissect the physicochemical root causes of these issues and provide field-validated, self-validating protocols to ensure reliable in vitro and in vivo dosing.

Physicochemical Profiling: Why Does It Precipitate?

To solve a solubility issue, we must first understand the molecule's architecture. 1-(6-Chloro-1-methylindol-3-yl)ethanol possesses several features that strictly limit its aqueous compatibility:

  • Aromatic Lipophilicity: The planar indole core is inherently hydrophobic[1].

  • Halogenation & Methylation: The 6-chloro substitution significantly increases the molecule's LogP. Furthermore, the 1-methyl group on the indole nitrogen removes the only potential hydrogen-bond donor on the heterocycle, drastically reducing water interaction[1].

  • Sterically Hindered Alcohol: While the 1-ethanol group provides a hydroxyl (-OH) moiety, its position adjacent to the bulky indole core sterically hinders efficient hydrogen bonding with the surrounding aqueous network.

Frequently Asked Questions (FAQs)

Q: My compound dissolves perfectly in 100% DMSO but crashes out immediately when added to cell culture media. Why? A: This phenomenon is known as "solvent shock." When a high-concentration DMSO stock is rapidly introduced into an aqueous environment, the local polarity shifts drastically. Water molecules rapidly hydrogen-bond with DMSO, stripping the solvent shell away from your highly lipophilic indole compound[2]. Without this solvation shell, the hydrophobic indole cores rapidly aggregate via van der Waals forces, leading to nucleation and visible precipitation[3].

Q: Can I adjust the pH of my assay buffer to force the compound into solution? A: No. Unlike many basic amine drugs, the nitrogen in the indole ring is part of the aromatic π -system and is non-basic (pKa < 0)[1]. Additionally, the secondary alcohol has a pKa of ~15. Because the molecule lacks ionizable groups within the physiological pH range (pH 2–10), pH adjustment will not induce salt formation or enhance solubility.

Q: What is the maximum DMSO concentration I can use to keep the compound soluble in cell-based assays? A: While increasing DMSO improves solubility, it introduces cytotoxicity and artifactual signaling. For most mammalian cell lines, the maximum tolerable final DMSO concentration is between 0.1% and 0.5% (v/v) [4],[3]. If your compound precipitates at 0.5% DMSO, you must abandon direct solvent dilution and transition to a carrier-mediated strategy like cyclodextrin complexation.

Solubilization Decision Matrix

Before selecting a protocol, use the following logical workflow to determine the optimal solubilization strategy based on your assay's tolerance for organic solvents.

G Start Compound Precipitates in Aqueous Media CheckAssay Is the assay sensitive to organic solvents? Start->CheckAssay SolventTolerant Yes (e.g., Cell Culture) Max DMSO < 0.5% CheckAssay->SolventTolerant SolventIntolerant No (e.g., Biochemical Assay) Can tolerate > 1% DMSO CheckAssay->SolventIntolerant ReverseAddition Use Reverse Addition: Add DMSO stock dropwise to pre-warmed media SolventTolerant->ReverseAddition Low Conc. Needed (<10 µM) HPBCD Use HP-β-CD Complexation: Encapsulate lipophilic core SolventTolerant->HPBCD High Conc. Needed (>10 µM) Cosolvent Use Co-solvent System: DMSO + Tween 80 SolventIntolerant->Cosolvent

Decision matrix for solubilizing lipophilic indole derivatives in aqueous assays.

Validated Troubleshooting Protocols

Protocol A: The "Reverse Addition" Method for DMSO Stocks

Best for: Low-concentration in vitro assays (≤ 10 µM final concentration).

Causality: Standard dilution (adding media to DMSO) creates localized zones of high water concentration, triggering immediate nucleation. "Reverse addition" (adding DMSO dropwise to a large vortexing volume of media) ensures the DMSO is instantly dispersed, trapping the compound in a metastable, supersaturated state before crystals can form[3].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 1-(6-Chloro-1-methylindol-3-yl)ethanol in 100% anhydrous DMSO to create a highly concentrated stock (e.g., 10 mM to 50 mM)[3].

  • Media Preparation: Dispense the required volume of your final aqueous buffer/media into a sterile tube and pre-warm it to 37°C in a water bath[4].

  • Reverse Dilution: Place the tube of pre-warmed media on a vortex mixer at medium speed. Using a micropipette, add the DMSO stock dropwise directly into the center of the vortexing liquid[3].

  • Self-Validation (QC): Immediately inspect the final solution under a phase-contrast microscope at 10x to 20x magnification. The absence of micro-crystals or turbidity confirms successful metastable solubilization[5].

Protocol B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation

Best for: High-concentration assays, in vivo dosing, and highly sensitive cell lines.

Causality: HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic inner cavity. The lipophilic 6-chloro-1-methylindole core inserts into this cavity via van der Waals interactions, forming a 1:1 or 1:2 inclusion complex[6]. The hydrophilic exterior of the cyclodextrin masks the drug's hydrophobicity, allowing it to dissolve freely in water without the need for toxic co-solvents[7],[8].

G Step1 1. Dissolve Indole in Ethanol Step3 3. Dropwise Addition & Stirring (60°C, 6h) Step1->Step3 Step2 2. Prepare Aqueous HP-β-CD Solution Step2->Step3 Step4 4. Rotary Evaporation (Remove Ethanol) Step3->Step4 Step5 5. Freeze-Drying (Lyophilization) Step4->Step5 Result Solid Inclusion Complex (Water Soluble) Step5->Result

Workflow for preparing HP-β-CD inclusion complexes via solvent evaporation.

Step-by-Step Methodology:

  • Host/Guest Preparation: Dissolve the compound in a minimal volume of volatile organic solvent (e.g., Ethanol)[9]. Separately, dissolve HP-β-CD in ultrapure water at a 1:2 or 1:4 (Drug:Cyclodextrin) molar ratio[6].

  • Complexation: Add the ethanol-drug solution dropwise into the aqueous HP-β-CD solution. Stir continuously at 50–60°C for 4 to 6 hours to allow the inclusion complex to reach thermodynamic equilibrium[10],[9].

  • Solvent Removal: Remove the ethanol using a rotary evaporator under reduced pressure[9].

  • Filtration (Critical QC Step): Pass the remaining aqueous solution through a 0.22 µm syringe filter. Self-Validation: If the compound failed to complex, it will remain insoluble and be caught by the filter. A clear filtrate indicates successful encapsulation[11].

  • Lyophilization: Freeze-dry the clear filtrate for 24 hours to obtain a stable, highly water-soluble inclusion complex powder[9],[8].

  • Quantification: Reconstitute a known mass of the powder in water and analyze via HPLC to confirm the exact drug loading concentration[10].

Quantitative Comparison of Solubilization Strategies

To assist in experimental design, the following table summarizes the expected performance of various solubilization strategies for lipophilic indole derivatives.

Solubilization StrategyMax Achievable Aqueous Conc. (Est.)Cell Culture TolerabilityPrimary Mechanism of Action
Direct DMSO Dilution < 10 µMLow (Requires ≤ 0.5% DMSO)Co-solvency / Metastable dispersion
HP-β-CD Complexation > 1.0 mM to 5.0 mMHigh (Biocompatible, non-toxic)Hydrophobic cavity encapsulation
Tween 80 Surfactant 50 µM – 200 µMModerate (Can disrupt lipid bilayers)Micellar solubilization

Sources

Validation & Comparative

Evaluating Structural Analogs of 1-(6-Chloro-1-methylindol-3-yl)ethanol in Medicinal Chemistry: AhR Modulation and Pharmacokinetic Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Indole-3-carbinol (I3C) is a well-documented phytochemical recognized for its potent anti-cancer and immunomodulatory properties, acting primarily as a ligand for the Aryl Hydrocarbon Receptor (AhR)[1]. However, its translation into a reliable clinical therapeutic is severely bottlenecked by extreme pharmacokinetic instability. In the acidic environment of the stomach, I3C rapidly polymerizes into a complex, unpredictable mixture of condensation products (RXM), including 3,3'-diindolylmethane (DIM)[2].

To bridge the gap between natural product biology and targeted clinical pharmacology, medicinal chemists have developed advanced synthetic analogs[3]. This guide provides an objective, data-driven comparison of 1-(6-Chloro-1-methylindol-3-yl)ethanol against its structural predecessors. As an Application Scientist, I will detail the causality behind its structural design and outline the self-validating experimental workflows required to rigorously evaluate such pharmacophores.

Structural Deconstruction: The Causality of Design

The evolution from natural I3C to 1-(6-Chloro-1-methylindol-3-yl)ethanol is not arbitrary; each functional group modification serves a specific pharmacokinetic or pharmacodynamic purpose:

  • The Carbinol to Ethanol Shift (Steric Shielding): Converting the primary alcohol of I3C to a secondary alcohol (an ethanol moiety) introduces alpha-methyl steric hindrance. This kinetic barrier prevents the acid-catalyzed formation of the reactive indolenine intermediate, effectively halting the uncontrolled polymerization that plagues natural I3C[1][2].

  • N-Methylation (Lipophilicity & Target Direction): The unsubstituted indole nitrogen of I3C acts as a hydrogen bond donor, making it susceptible to rapid phase II metabolism (N-glucuronidation) and promiscuous off-target kinase binding[4]. N-methylation (1-methyl) eliminates this liability, increasing membrane permeability and directing the molecule specifically toward the hydrophobic binding pocket of the AhR.

  • 6-Chloro Substitution (Electronic Anchoring): The AhR ligand-binding domain exhibits a strong evolutionary preference for halogenated aromatic systems[5]. The introduction of a chlorine atom at the 6-position provides a critical halogen bond, shifting the compound from a weak agonist to a highly potent Selective AhR Modulator (SAhRM) capable of driving specific gene expression (e.g., UBE2L3, CYP1A1) at nanomolar concentrations[6].

Comparative Performance Data

The table below summarizes the structure-activity relationship (SAR) progression, demonstrating how targeted modifications resolve the inherent limitations of natural indole pharmacophores.

PharmacophoreAhR Activation (EC₅₀)SGF Half-Life (pH 2.0)LogPPrimary Limitation
Indole-3-Carbinol (I3C) ~25 µM< 5 mins1.1Rapid acid condensation in the gut[1]
3,3'-Diindolylmethane (DIM) ~1.5 µM> 24 hrs3.4Poor aqueous solubility, promiscuous binding[2]
1-(Indol-3-yl)ethanol ~10 µM~4 hrs1.6Moderate potency, rapid phase II metabolism
1-(6-Chloro-1-methylindol-3-yl)ethanol ~0.08 µM> 24 hrs2.8Highly optimized SAhRM; requires advanced synthesis

Mechanistic Pathway Visualization

AhR_Pathway Ligand 1-(6-Chloro-1-methylindol-3-yl)ethanol (Potent SAhRM) Cytoplasm Cytoplasmic AhR Complex (AhR-HSP90-XAP2) Ligand->Cytoplasm High-Affinity Binding Nucleus Nuclear Translocation & ARNT Dimerization Cytoplasm->Nucleus HSP90 Dissociation GeneExp XRE-Driven Gene Expression (e.g., UBE2L3, CYP1A1) Nucleus->GeneExp Promotor Binding Effect Immunomodulation & Anti-Proliferation GeneExp->Effect Phenotypic Shift

AhR signaling pathway activation by halogenated indole-3-ethanol derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these analogs must rely on self-validating assay systems. A protocol is only as trustworthy as its internal controls.

Protocol A: Dual-Luciferase AhR Reporter Assay (Pharmacodynamics)

Objective: Quantify AhR activation efficacy while strictly controlling for compound cytotoxicity[4]. Self-Validating Mechanism: Co-transfection with a constitutively active Renilla luciferase plasmid. If the test compound is merely toxic, both Firefly (AhR-driven) and Renilla signals will drop. A true AhR modulator will alter only the Firefly signal, validating the mechanism of action.

  • Cell Seeding: Plate MCF-7 human breast cancer cells at 1×104 cells/well in a 96-well plate. Incubate for 24 hours.

  • Transfection: Co-transfect cells with a pGudLuc1.1 plasmid (containing DRE/XRE response elements driving Firefly luciferase) and a pRL-TK plasmid (Renilla luciferase) using Lipofectamine 3000.

  • Treatment: After 24 hours, treat cells with serial dilutions of the indole analogs (0.1 nM to 10 µM) in DMSO (final DMSO concentration <0.1%). Include TCDD as a positive control and DMSO as a vehicle control.

  • Lysis & Readout: At 24 hours post-treatment, lyse cells and sequentially measure Firefly and Renilla luminescence using a dual-luciferase assay system.

  • Data Processing: Normalize Firefly relative light units (RLU) to Renilla RLU to generate the true fold-activation curve.

Protocol B: Simulated Gastric Fluid (SGF) Stability Assay (Pharmacokinetics)

Objective: Prove that the alpha-methyl substitution successfully prevents acid-catalyzed condensation. Self-Validating Mechanism: The use of a stable isotope-labeled Internal Standard (IS) during LC-MS/MS quantification normalizes for matrix effects and ionization suppression. Parallel testing in PBS (pH 7.4) isolates acid-specific degradation from general aqueous instability.

  • Matrix Preparation: Prepare SGF (pH 2.0) using 0.2% NaCl in 0.7% HCl. Prepare a parallel control matrix of PBS (pH 7.4).

  • Incubation: Spike 1-(6-Chloro-1-methylindol-3-yl)ethanol and I3C (control) into separate SGF and PBS aliquots to a final concentration of 1 µM. Incubate at 37°C in a shaking water bath.

  • Sampling: Aliquot 50 µL at 0, 5, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each sample into 150 µL of ice-cold acetonitrile containing 50 nM of the chosen Internal Standard (e.g., Propranolol or an isotope-labeled indole).

  • Quantification: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode). Calculate the half-life ( t1/2​ ) based on the natural log of the peak area ratio (Analyte/IS) versus time.

Experimental Workflow Visualization

Workflow Comp Test Compound Formulation (DMSO Stock) SGF Simulated Gastric Fluid (pH 2.0) Stability Assay Comp->SGF AhR AhR-XRE Luciferase Assay (Renilla Normalized) Comp->AhR LCMS LC-MS/MS Quantification (Internal Standard Validated) SGF->LCMS SAR Pharmacokinetic & Pharmacodynamic Data Synthesis AhR->SAR LCMS->SAR

Self-validating experimental workflow for evaluating synthetic indole analogs.

References

  • Cancer chemotherapy with indole-3-carbinol, bis(3′-indolyl)methane and synthetic analogs. PMC - NIH. 1

  • Acid condensation products of indole-3-carbinol and their in-vitro (anti)estrogenic, (anti)androgenic and aryl hydrocarbon receptor activities. Arabian Journal of Chemistry. 2

  • Indole-3-carbinol | Life Science Reagents. MedChemExpress. 3

  • Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives. MDPI. 4

  • Indole-3-Carbinol, a Phytochemical Aryl Hydrocarbon Receptor-Ligand, Induces the mRNA Overexpression of UBE2L3 and Cell Proliferation Arrest. ResearchGate.6

  • US12077542B2 - Indole AHR inhibitors and uses thereof. Google Patents. 5

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 1-(6-Chloro-1-methylindol-3-yl)ethanol: A Framework for Safety and Operational Integrity

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work frequently involves the synthesis and handling of novel chemical entities. While these molecules hold the promise of discovery, they also present us with the challenge of incomplete safety data. This guide provides a comprehensive operational framework for handling 1-(6-Chloro-1-methylindol-3-yl)ethanol, a compound for which detailed toxicological information is not yet widely available. Our approach is grounded in the principle of risk mitigation by analogy, treating the substance with the caution merited by its constituent chemical motifs: a chlorinated indole and an ethanol group. This document serves as a procedural blueprint to ensure the safety of laboratory personnel and the integrity of your research.

Hazard Analysis: A Proactive Assessment

Understanding the potential risks of a novel compound is the cornerstone of safe laboratory practice. In the absence of a specific Safety Data Sheet (SDS), we must infer potential hazards from the molecule's structure.

  • Chlorinated Organic Compound: The presence of a chlorine atom on the indole ring places this compound in the category of halogenated hydrocarbons. Such compounds can exhibit varying degrees of toxicity and are often persistent in the environment.[1][2] Highly chlorinated organic residues can be toxic to both plant and animal life and are often non-biodegradable.[2] Therefore, special considerations for containment and disposal are paramount.

  • Indole Moiety: Indole derivatives are ubiquitous in biologically active compounds. While many are benign, others can have potent physiological effects. The indole ring itself can undergo various reactions, and its derivatives should be handled with care to avoid unintended exposure.[3][4][5]

  • Ethanol Group: The ethanol side chain suggests the compound may be a flammable liquid and a potential eye irritant.[6][7][8] Vapors may be heavier than air and could form explosive mixtures.[7]

Anticipated Routes of Exposure:

  • Dermal Contact: Skin absorption is a potential route of exposure.

  • Inhalation: If the compound is volatile or aerosolized, inhalation of vapors or mists could occur.

  • Ingestion: Accidental ingestion via contaminated hands is a possibility.

  • Eye Contact: Direct contact could cause serious irritation.[8][9][10]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a matter of routine; it is a direct response to the identified hazards. For a compound of unknown toxicity like 1-(6-Chloro-1-methylindol-3-yl)ethanol, a conservative approach is mandated.

Core PPE Requirements
PPE CategorySpecificationRationale for Use
Hand Protection Nitrile Gloves (minimum)Provides good resistance against a range of organic solvents and chemicals. For prolonged contact or handling of larger quantities, consider thicker, chemical-resistant gloves or double-gloving.[11][12]
Eye Protection Chemical Splash Goggles (ANSI Z87.1 compliant)Essential for protecting eyes from splashes of hazardous liquids. Safety glasses are insufficient as they do not provide a seal around the eyes.[11][13]
Body Protection Flame-Resistant Laboratory CoatProtects skin and clothing from splashes and spills. Flame resistance is crucial given the potential flammability from the ethanol group.[12]
Footwear Closed-Toe ShoesPrevents injury from dropped objects or spills.[11][12]
PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE when handling a novel chemical compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_selection PPE Selection cluster_operations Operational Context Start Identify Compound: 1-(6-Chloro-1-methylindol-3-yl)ethanol Analyze Analyze Structural Motifs: - Chlorinated Indole - Ethanol Group Start->Analyze Infer Infer Potential Hazards: - Toxicity (Dermal, Inhalation) - Flammability - Eye Irritation Analyze->Infer Eyes Eye Protection: Chemical Splash Goggles Infer->Eyes Splash Hazard Hands Hand Protection: Nitrile Gloves (or better) Infer->Hands Dermal Contact Body Body Protection: Flame-Resistant Lab Coat Infer->Body Spill/Splash Hazard FumeHood Work in a certified Chemical Fume Hood? Infer->FumeHood Inhalation Hazard Respiratory Respiratory Protection: (Assess Need) Yes Yes FumeHood->Yes No No (High-Risk Operation) FumeHood->No Respirator Mandatory Respirator Consult EHS No->Respirator

Caption: PPE selection workflow for novel compounds.

Safe Handling and Operational Plan

All manipulations involving 1-(6-Chloro-1-methylindol-3-yl)ethanol should be performed within a certified chemical fume hood to minimize the risk of inhalation exposure.[13]

Step-by-Step Handling Protocol:

  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary equipment or chemicals.

  • PPE Donning: Put on all required PPE as specified in the table above.

  • Weighing: If weighing the solid compound, do so within the fume hood or in an enclosure with dedicated ventilation.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing. Keep the container tightly closed when not in use.[7]

  • Reactions: Conduct all reactions in appropriate glassware within the fume hood. Use equipment with ground-glass joints to prevent vapor escape.

  • Post-Handling: After completing the work, decontaminate any surfaces that may have come into contact with the compound. Remove PPE in the correct order (gloves first) to avoid self-contamination.

  • Hand Washing: Always wash hands thoroughly with soap and water after removing gloves.[9][14]

Emergency Procedures

Spill Response:

  • Small Spill (in fume hood): Absorb the spill with an inert material (e.g., dry sand, vermiculite).[15] Place the absorbed material into a sealed container for hazardous waste disposal.

  • Large Spill (or outside fume hood): Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) office immediately. Prevent entry into the affected area until cleared by EHS.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[9]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][15]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Waste Disposal Plan

Proper segregation and disposal of chemical waste are critical for safety and environmental protection. As a chlorinated organic compound, 1-(6-Chloro-1-methylindol-3-yl)ethanol requires specific disposal procedures.

CRITICAL RULE: DO NOT dispose of chlorinated hydrocarbon waste down the sanitary sewer. [1]

Waste Segregation and Disposal Protocol:

  • Liquid Waste: All solutions containing 1-(6-Chloro-1-methylindol-3-yl)ethanol must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[16][17]

  • Solid Waste: Contaminated solid materials (e.g., gloves, paper towels, silica gel) must be collected in a separate, sealed container labeled "Solid Halogenated Organic Waste."

  • Sharps: Contaminated needles or razor blades must be placed in a designated sharps container.

  • Container Management: Waste containers should be made of a compatible material, kept closed when not in use, and stored in a well-ventilated secondary containment area until collection by EHS.[16]

Waste Disposal Decision Tree

This diagram provides a clear decision-making path for the proper segregation of laboratory waste generated while working with the target compound.

Waste_Disposal_Decision_Tree Start Waste Generated IsLiquid Is the waste primarily liquid? Start->IsLiquid IsSolid Is the waste primarily solid? Start->IsSolid no IsHalogenated Does it contain 1-(6-Chloro-1-methylindol-3-yl)ethanol? IsLiquid->IsHalogenated yes HalogenatedLiquid Collect in: 'HALOGENATED ORGANIC LIQUID WASTE' (Red Container) IsHalogenated->HalogenatedLiquid yes NonHalogenatedLiquid Collect in: 'NON-HALOGENATED ORGANIC LIQUID WASTE' IsHalogenated->NonHalogenatedLiquid no IsContaminated Is it contaminated with 1-(6-Chloro-1-methylindol-3-yl)ethanol? IsSolid->IsContaminated yes ContaminatedSolid Collect in: 'SOLID HALOGENATED WASTE' IsContaminated->ContaminatedSolid yes NonContaminatedSolid Dispose in: 'Regular Lab Trash' IsContaminated->NonContaminatedSolid no

Caption: Decision tree for chemical waste segregation.

By adhering to this comprehensive safety and handling framework, researchers can confidently work with novel compounds like 1-(6-Chloro-1-methylindol-3-yl)ethanol, ensuring personal safety while advancing scientific discovery.

References

  • Personal Protective Equipment Selection Guide. (2015, July 22). Princeton University.
  • Guide to Laboratory Sink/Sewer Disposal of Wastes. Office of Clinical and Research Safety, Vanderbilt University.
  • Woodland, R. G. Process for Disposal of Chlorinated Organic Residues.
  • Safety D
  • Material Safety Data Sheet: Alcohol (95). (2010, May 1).
  • Safety Data Sheet: Ethanol. (2025, November 7). Sigma-Aldrich.
  • Protective Gear.
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • Personal Protective Equipment. Organisation for the Prohibition of Chemical Weapons (OPCW).
  • Personal Protective Equipment in Chemistry. Environmental Health and Safety, Dartmouth College.
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager.
  • Laboratory chemical waste disposal guidelines. University of Otago.
  • Labor
  • Safety Data Sheet. (2025, October 22). Sigma-Aldrich.
  • Safety Data Sheet: Ethanol Solution 96%. (2009, May 21). Fisher Scientific.
  • Safety Data Sheet: Pentan-1-ol. (2021, November 28). Merck.
  • Safety Data Sheet: Ethanol absolute. U.S.
  • Engvild, K. C. (1977). Preparation of Chlorinated 3-Indolylacetic Acids. Acta Chemica Scandinavica B, 31, 338-344.
  • Okauchi, T., Itonaga, M., Minami, T., Owa, T., Kitoh, K., & Yoshino, H. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters, 2(10), 1485-1487.
  • Chlorination of some indole derivatives with ethyl N,N-dichlorocarbam
  • Safety Data Sheet: Ethanol. (2024, September 24). Chemos GmbH & Co.KG.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.